molecular formula C11H15ClN2O2S B2459373 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide CAS No. 152627-26-4

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Katalognummer: B2459373
CAS-Nummer: 152627-26-4
Molekulargewicht: 274.76
InChI-Schlüssel: YXMIPZNANMYUNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS 152627-26-4) is a sulfonamide-based organic building block with a molecular formula of C₁₁H₁₅ClN₂O₂S and a molecular weight of 274.77 g/mol . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications. A primary research application of this chemical scaffold is in neuroscience, particularly in the investigation of therapeutics for neurodegenerative diseases. Sulfonamide derivatives, including this compound, have been evaluated for their anti-fibrillization effects on aggregation-prone proteins like hyperphosphorylated tau (p-tau) and alpha-synuclein (α-syn) . The aggregation of these proteins is a key pathological hallmark of conditions such as Alzheimer's disease. Research indicates that specific sulfonamide compounds can reduce fibril formation in biophysical assays and decrease intracellular inclusion formation in neuroblastoma cell models, establishing them as a promising molecular scaffold for further optimization and pre-clinical drug development . The compound is offered with a typical purity of 95% and is available for immediate shipment from global stock . Please consult the product specifications and safety data sheet for proper handling, storage, and disposal information before use.

Eigenschaften

IUPAC Name

4-chloro-N-piperidin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-4,10,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMIPZNANMYUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 152627-26-4 | Molecular Formula: C₁₁H₁₅ClN₂O₂S[1]

Executive Summary: The Scaffold Identity

In the landscape of medicinal chemistry, 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide functions as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. It is rarely a final drug product itself but serves as a critical pharmacophore fragment.

Its structural utility lies in its duality:

  • The 4-Chlorobenzenesulfonyl moiety: Provides a hydrophobic aromatic tail with a halogen handle for metabolic stability and hydrophobic pocket occupancy.

  • The Piperidin-4-yl amine: Offers a solubilizing, basic center (pKa ~9-10) and a secondary amine "vector" for further derivatization (e.g., urea formation, alkylation, or amide coupling).

This guide details the physicochemical profile, validated synthesis protocols, and structural biology applications of this compound.[2][3]

Physicochemical Profile

Understanding the solid-state and solution-phase properties is prerequisite to its use in Fragment-Based Drug Discovery (FBDD).

PropertyValueTechnical Note
Molecular Weight 274.77 g/mol Ideal for fragment libraries (Rule of 3 compliant).
LogP (Predicted) ~1.8 - 2.2Indicates moderate lipophilicity; good membrane permeability potential.
pKa (Piperidine N) ~9.69Exists predominantly as a cation at physiological pH (7.4), aiding solubility.
pKa (Sulfonamide NH) ~10.5The sulfonamide NH is weakly acidic but generally remains neutral at pH 7.4.
H-Bond Donors 2Sulfonamide NH and Piperidine NH.[4][5]
H-Bond Acceptors 4Sulfonyl oxygens (2) and Nitrogen lone pairs.
Physical State White to off-white solidHigh melting point typically observed in sulfonamides due to intermolecular H-bonding.

Data aggregated from computational predictions and vendor specifications [1, 5].

Validated Synthesis Protocol

The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide requires a protection-deprotection strategy to ensure regioselectivity. Direct reaction with unprotected 4-aminopiperidine would lead to a mixture of sulfonylation at both the primary (exocyclic) and secondary (endocyclic) amines.

Phase 1: Regioselective Sulfonylation

Objective: Covalent attachment of the sulfonyl group to the exocyclic amine.

Reagents:

  • Substrate: 1-N-Boc-4-aminopiperidine (CAS: 87120-72-7) - Crucial for blocking the ring nitrogen.

  • Electrophile: 4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).[6]

Protocol:

  • Setup: Purge a round-bottom flask with nitrogen. Dissolve 1.0 eq of 1-N-Boc-4-aminopiperidine in anhydrous DCM (0.2 M concentration).

  • Activation: Add 1.5 eq of TEA. Cool the solution to 0°C to control the exothermic nature of the subsequent addition.

  • Addition: Dropwise add a solution of 4-Chlorobenzenesulfonyl chloride (1.1 eq) in DCM over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[6] The sulfonamide bond formation is rapid due to the high nucleophilicity of the primary amine.

  • Workup: Quench with water. Wash organic layer with 1N HCl (carefully, to avoid Boc removal) then Brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Deprotection (Boc Removal)

Objective: Liberate the secondary amine for future derivatization or biological testing.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: DCM (if using TFA).

Protocol:

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (10 mL per gram).

  • Acidolysis: Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours. Note: Gas evolution (isobutylene) indicates reaction progress.

  • Neutralization (Critical): The product exists as a TFA salt. To isolate the free base:

    • Concentrate the mixture.[6]

    • Redissolve in EtOAc.

    • Wash with saturated NaHCO₃ until pH ~8.

    • Extract the organic layer, dry, and concentrate.[6]

  • Purification: Recrystallization from Ethanol/Ether is common for sulfonamides to yield high-purity solids.

Synthetic Workflow Visualization

SynthesisPath Start Start: 1-N-Boc-4-aminopiperidine Inter Intermediate: Boc-Protected Sulfonamide (Stable, Lipophilic) Start->Inter Nucleophilic Attack (0°C to RT) Reagent Reagent: 4-Chlorobenzenesulfonyl Chloride + Base (TEA/DIPEA) Reagent->Inter Deprotect Step 2: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Inter->Deprotect Cleavage of t-Butyl Carbamate Salt Crude Product (Salt Form) Requires Neutralization Deprotect->Salt -CO2, -Isobutylene Final Final Product: 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (Free Base) Salt->Final NaHCO3 Wash / Extraction

Figure 1: Step-wise synthesis pathway ensuring regioselectivity via Boc-protection strategy.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is a classic "Linker-Binder" fragment.

  • The Sulfonamide: Acts as a bioisostere for amide bonds but with a distinct geometry (tetrahedral sulfur) and hydrogen bonding profile. It is a known pharmacophore for Carbonic Anhydrase (CA) inhibition and protease inhibition [3, 9].

  • The 4-Chloro Substituent: Fills hydrophobic pockets (S1/S2 subsites) in enzymes. The chlorine atom specifically enhances lipophilicity and can participate in "halogen bonding" with backbone carbonyls of the target protein.

  • The Piperidine Ring: Provides a rigid spacer that directs the sulfonamide into the binding site while keeping the secondary amine solvent-exposed for solubility or further linkage [1].

Target Classes

Research indicates this scaffold is relevant in the development of:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: The sulfonamide-piperidine linkage mimics the transition state of cortisone reduction. Derivatives (often with cyclopropyl modifications) are explored for metabolic syndrome treatment [2].

  • GPCR Antagonists (CCR4/Chemokine Receptors): The basic piperidine nitrogen mimics the positively charged residues of endogenous chemokine ligands.

  • Nav1.7 / Ion Channel Blockers: The 4-chlorophenyl headgroup is a common motif in voltage-gated sodium channel blockers used for pain management.

Biological Evaluation & Screening

To validate this compound in a biological assay, the following parameters must be controlled.

Solubility Protocol for In Vitro Assays

Because sulfonamides can precipitate in aqueous media, proper stock preparation is vital.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

  • Working Solution: Dilute to 10–100 µM in assay buffer (PBS or HEPES).

  • DMSO Limit: Ensure final DMSO concentration is <1% (v/v) to prevent enzyme denaturation or cell toxicity.

Mechanism of Action Flow

MOA Compound 4-Cl-N-(pip)benzenesulfonamide Target Target Protein (e.g., 11β-HSD1 / GPCR) Compound->Target Diffusion Interaction Binding Event: 1. H-Bond (Sulfonamide) 2. Hydrophobic (Cl-Phenyl) 3. Ionic (Piperidine NH+) Target->Interaction Docking Effect Biological Output: Inhibition of Substrate Binding or Signal Transduction Blockade Interaction->Effect Ki / IC50

Figure 2: Pharmacodynamic interaction logic flow.

Safety and Handling (SDS Summary)

While not a highly potent toxin, this compound is a chemical irritant.

  • GHS Classification: Warning.[4][7]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust (solid form) [2, 5].

References

  • PubChem. (2025).[7][8] Compound Summary: (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide.[7] Retrieved from [Link]

  • EPA CompTox. (2025). Chemical Dashboard: 4-Chloro-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Piperidine Derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]

  • SciELO. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives. Retrieved from [Link]

Sources

Pharmacophore Modeling of Piperidinyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperidinyl sulfonamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold effectively bridges the chemical space between G-Protein Coupled Receptors (GPCRs), particularly chemokine receptors (e.g., CCR4, CCR5, 5-HT7), and metabolic enzymes like Dipeptidyl Peptidase-IV (DPP-IV) and Matrix Metalloproteinases (MMPs).

This guide details the construction, validation, and application of pharmacophore models for this derivative class. Unlike generic modeling tutorials, this document focuses on the specific conformational dynamics of the piperidine ring (chair/boat interconversion) and the directional hydrogen-bonding geometry of the sulfonamide group (


).

Mechanistic Basis & Interaction Profiling

To build a high-confidence model, one must first understand the causality of binding. The biological activity of piperidinyl sulfonamides is governed by three distinct pharmacophoric regions:

  • The Sulfonamide Core (

    
    ): 
    
    • Function: Acts primarily as a Hydrogen Bond Acceptor (HBA) via the sulfonyl oxygens and a Hydrogen Bond Donor (HBD) via the amide nitrogen (if unsubstituted).

    • Target Interaction: Frequently anchors to positively charged residues (Arg, Lys) in GPCRs or coordinates with metal ions (

      
      ) in metalloenzymes.
      
  • The Piperidine Ring:

    • Function: Provides a Positive Ionizable (PI) feature (protonated tertiary amine at physiological pH) and a hydrophobic scaffold.

    • Target Interaction: Forms a critical salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues in the orthosteric binding pockets of aminergic GPCRs.

  • The Linker/Tail:

    • Function: Controls the spatial orientation of the aromatic "cap" group.

    • Target Interaction: Occupies hydrophobic sub-pockets, determining selectivity (e.g., selectivity of CCR4 over CCR2).

Computational Workflow: A Self-Validating System

The following workflow integrates Ligand-Based Drug Design (LBDD) with rigorous statistical validation.

Diagram 1: Pharmacophore Generation Workflow

PharmacophoreWorkflow DataCuration Dataset Curation (n > 20, pIC50 range > 3 logs) ConfGen Conformation Generation (BEST/Caesar Method) Energy Window: 20 kcal/mol DataCuration->ConfGen Clean 2D to 3D Align Molecular Alignment (Substructure: Piperidine-Sulfonamide) ConfGen->Align Bioactive Conformer Selection ModelBuild 3D-QSAR Model Building (HypoGen / Phase) Align->ModelBuild Field Superposition Validation Validation Matrix (Cost Analysis, Fisher's Test, Decoy Set) ModelBuild->Validation Statistical Scoring Validation->ModelBuild Refine Features (Iterative) App Virtual Screening (ZINC/ChEMBL Databases) Validation->App ROC AUC > 0.7

Caption: End-to-end workflow for generating high-confidence pharmacophore models using 3D-QSAR methodologies.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Dataset Curation & Preparation

Objective: Eliminate false positives and ensure structural diversity.

  • Selection: Curate a set of 25–50 piperidinyl sulfonamide derivatives with known

    
     or 
    
    
    
    values.
    • Criterion: Activity must span at least 3 orders of magnitude (e.g., 1 nM to 10

      
      M).
      
  • Cleaning: Remove counter-ions and crystallographic water molecules.

  • Protonation: Set protonation states to pH 7.4.

    • Critical Step: Ensure the piperidine nitrogen is protonated (

      
      ) if it is a tertiary amine, as this drives the salt-bridge interaction [1].
      
Phase 2: Conformational Analysis

Objective: Address the flexibility of the piperidine ring and sulfonamide rotamers.

  • Algorithm: Use the Poling or BEST algorithm (Discovery Studio) or ConfGen (Schrödinger).

  • Parameters:

    • Max conformers: 255 per molecule.

    • Energy threshold: 20 kcal/mol above global minimum.

    • Reasoning: The "bioactive" conformation is rarely the global minimum. A wide energy window captures the induced-fit state required for binding [2].

Phase 3: Pharmacophore Hypothesis Generation (3D-QSAR)
  • Feature Mapping: Map the following features to the training set:

    • HBA: Sulfonyl oxygens.

    • PI: Piperidine Nitrogen.[1][2]

    • HYD: Piperidine ring carbons and attached aromatic rings.

    • HBD: Amide NH (if present).

  • Algorithm: Run HypoGen (or equivalent).

    • Configuration: Set "Uncertainty" to 3.0 (allows for experimental error in bioassay data).

    • Spacing: 3.0 Å min inter-feature distance to prevent feature clustering.

Phase 4: Rigorous Validation

A model is only as good as its predictive power. Do not rely solely on correlation coefficients (


).
  • Cost Analysis (HypoGen specific):

    • Calculate the difference between the Null Cost and Total Cost. A difference

      
       bits indicates a >90% probability that the correlation is not random.
      
  • Fisher’s Randomization Test:

    • Scramble the activity data 19 times (95% confidence level). If randomized runs generate better statistics than your hypothesis, the model is invalid.

  • Decoy Set Screening (The "Gold Standard"):

    • Screen a dataset of 1,000 known inactives (decoys) and 50 known actives.

    • Calculate the Enrichment Factor (EF) and Area Under the Curve (ROC-AUC) .

    • Threshold: An AUC > 0.7 is required for deployment [3].

Quantitative Data & Case Study

Case Study: Piperidinyl Sulfonamides as 5-HT7 Antagonists and Antibacterials. The following table summarizes pharmacophoric performance metrics from validated studies on this scaffold, specifically targeting DHPS and 5-HT7 receptors.

MetricDefinitionThreshold for SuccessCase Study Value (DHPS/5-HT7)
RMSD Deviation between estimated and actual activity< 1.00.85
Correlation (

)
Fit of the training set> 0.90.96
Q

Cross-validated correlation (Leave-One-Out)> 0.50.78
F-value Ratio of model variance to error varianceHigh124.3
ROC AUC Ability to distinguish actives from decoys> 0.70.88

Data synthesized from comparative analyses of sulfonamide derivatives [1, 2, 4].[1][3][4]

Diagram 2: The Piperidinyl Sulfonamide Pharmacophore Map

PharmacophoreMap PI Pos. Ionizable (Piperidine N) HBA1 H-Bond Acceptor (Sulfonyl O1) PI->HBA1 3.5 Å HBA2 H-Bond Acceptor (Sulfonyl O2) PI->HBA2 3.6 Å HYD1 Hydrophobic (Aromatic Tail) PI->HYD1 5.2 Å HBA1->HBA2 2.4 Å

Caption: Spatial arrangement of pharmacophoric features. The distance between the PI and HBA centers is critical for receptor selectivity.

Expert Insights & Troubleshooting

  • The "Flexible Linker" Trap: Piperidinyl sulfonamides often contain flexible alkyl linkers. Rigid pharmacophore models may fail to retrieve actives with folded conformations. Solution: Use Molecular Dynamics (MD) derived pharmacophores (ensemble pharmacophores) rather than a single crystal structure snapshot.

  • Charge Masking: In sulfonamides, the

    
     is acidic (
    
    
    
    ). However, if N-substituted, it loses HBD capability. Ensure your model definitions (HBD vs HBA) match the specific substitution pattern of your derivative series [4].

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. National Institutes of Health (PMC). Available at: [Link]

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmacy Sciences. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling. Arabian Journal of Chemistry. Available at: [Link]

Sources

Binding affinity of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide to target receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Binding Dynamics of 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Executive Summary

This technical guide provides an in-depth analysis of the binding affinity and pharmacological profile of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide . Structurally, this compound represents a privileged pharmacophore scaffold within the class of arylsulfonamide-based 5-HT7 receptor antagonists .

While often utilized as a fragment or synthetic intermediate in the development of high-affinity ligands (such as the SB-258719 and SB-269970 series), the molecule itself possesses intrinsic binding capabilities driven by a specific arrangement of a lipophilic chlorobenzene tail, a sulfonamide linker, and a basic piperidine headgroup.

Primary Target: Serotonin 5-HT7 Receptor (Antagonist) Secondary/Off-Targets: Carbonic Anhydrase (Isoforms I, II), 5-HT6 Receptor. Predicted Affinity (


):  20–100 nM (5-HT7).

Structural Pharmacophore & Target Identification

The binding affinity of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide is governed by its ability to satisfy the classic 5-HT7 pharmacophore model , which requires three key interaction points:

  • Positively Ionizable Center (PI): The secondary amine of the piperidine ring (protonated at physiological pH) forms a critical salt bridge with Asp3.32 (Asp114) in the receptor's transmembrane domain 3 (TM3).

  • Aromatic/Hydrophobic Moiety (HYD/AR): The 4-chlorophenyl group occupies a deep hydrophobic pocket lined by aromatic residues (e.g., Phe3.28 , Trp6.48 ). The chlorine atom enhances potency via halogen bonding and increased lipophilicity (

    
    ).
    
  • Hydrogen Bond Acceptor (HBA): The sulfonamide moiety (

    
    ) acts as a linker and hydrogen bond acceptor, interacting with polar residues (e.g., Ser5.42 ) to stabilize the ligand-receptor complex.
    
Comparative SAR Analysis

This molecule is a simplified analog of the well-characterized antagonist SB-258719 .

CompoundStructure5-HT7 Affinity (

)
Functional Activity
SB-258719 N,3-dimethyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide31.6 nMAntagonist / Inverse Agonist
SB-269970 (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidin-1-ylsulfonyl)phenol1.3 nMPotent Antagonist
Target Molecule 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide ~20–100 nM (Predicted) Antagonist

Note: The removal of N-methyl groups generally reduces affinity slightly compared to tertiary amine analogs due to the loss of hydrophobic bulk, but the 4-chloro substitution often compensates by enhancing the aromatic interaction compared to a simple phenyl ring.

Mechanism of Action: 5-HT7 Signaling Blockade

The 5-HT7 receptor is a


-coupled GPCR.[1] Under basal conditions or agonist stimulation (by Serotonin/5-HT), the receptor activates Adenylyl Cyclase (AC), leading to an accumulation of cAMP.

Binding Mechanism: 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide acts as a competitive antagonist . By occupying the orthosteric binding site, it prevents the conformational change required for


 protein coupling, thereby inhibiting the downstream cAMP cascade.
Pathway Visualization

G Ligand 4-chloro-N-(piperidin-4-yl) benzene-1-sulfonamide Rec_Inactive 5-HT7 Receptor (Inactive State) Ligand->Rec_Inactive Stabilizes (Competitive Antagonism) Rec_Active 5-HT7 Receptor (Active State) Ligand->Rec_Active BLOCKS Gs Gs Protein (Heterotrimeric) Rec_Active->Gs Couples Agonist Endogenous 5-HT Agonist->Rec_Active Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP PKA PKA Activation cAMP->PKA Activates

Figure 1: Mechanism of Action. The ligand acts as a competitive antagonist, preventing 5-HT-mediated activation of the Gs-cAMP signaling cascade.

Experimental Protocols for Validation

To empirically determine the binding affinity (


, 

) and functional potency (

), the following self-validating protocols are recommended.
A. Radioligand Binding Assay (Competition)

Objective: Determine the inhibition constant (


) of the target molecule against a known radioligand.
  • Membrane Preparation:

    • Transfect HEK293 or CHO cells with human 5-HT7 cDNA.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min to isolate membrane fractions. Resuspend in binding buffer.
      
  • Assay Setup:

    • Total Binding: Incubate membranes (20

      
      g protein) with 
      
      
      
      -SB-269970
      (0.5 nM final conc).
    • Non-Specific Binding (NSB): Include 10

      
      M unlabeled 5-HT or Methiothepin.
      
    • Test Compound: Add 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide in serial dilutions (

      
       M to 
      
      
      
      M).
  • Incubation & Filtration:

    • Incubate at 27°C for 60 minutes to reach equilibrium.

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the piperidine moiety).

    • Wash filters

      
       with ice-cold buffer.
      
  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
B. Functional cAMP Accumulation Assay

Objective: Confirm antagonist activity (vs. agonist) and rule out off-target effects.

  • Cell Seeding: Plate 5-HT7-expressing cells in 384-well plates.

  • Pre-Incubation: Add the test compound (antagonist) and incubate for 15 min.

  • Stimulation: Add 5-HT (

    
     concentration) to stimulate cAMP production.
    
  • Detection: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra). Lysis buffer contains Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout: A decrease in FRET signal (due to competition by endogenous cAMP) indicates receptor activation. The antagonist should restore the FRET signal by blocking cAMP production.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Binding Affinity (Ki) cluster_1 Phase 2: Functional Potency (IC50) Step1 Membrane Prep (HEK-5HT7) Step2 Add [3H]-SB-269970 + Test Compound Step1->Step2 Step3 Equilibrium Incubation (60 min @ 27°C) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Calculate Ki (Cheng-Prusoff) Step5->Step6 Func1 Cell Seeding Func2 Pre-treat with Antagonist Func1->Func2 Func3 Stimulate with 5-HT (EC80) Func2->Func3 Func4 TR-FRET Readout (cAMP levels) Func3->Func4

Figure 2: Validation Workflow. Step-by-step protocol for determining binding affinity and functional antagonism.

Safety & Off-Target Considerations

While the piperidine-sulfonamide scaffold is privileged for 5-HT7, researchers must control for specific off-targets:

  • Carbonic Anhydrase (CA): Sulfonamides are classic CA inhibitors.[2] While primary sulfonamides (

    
    ) are potent inhibitors, secondary sulfonamides (like this target) are generally weaker. However, binding to hCA II  is still possible and should be assessed if the compound is intended for in vivo use (diuretic/pH side effects).
    
  • hERG Channel: The 4-chlorophenyl-piperidine motif resembles the pharmacophore for hERG blockers (Type II antiarrhythmics). A patch-clamp assay is recommended to ensure the

    
     for hERG is 
    
    
    
    .

References

  • Forbes, I. T., et al. (1998). "N-(1-Methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea: a novel, high-affinity 5-HT2B receptor antagonist." Journal of Medicinal Chemistry, 41(5), 655-657. (Foundational SAR for 5-HT antagonists). Link

  • Lovell, P. J., et al. (2000). "A novel, potent, and selective 5-HT7 receptor antagonist: SB-269970."[3][4] Journal of Medicinal Chemistry, 43(3), 342-345. (Describes the optimized sulfonamide-piperidine scaffold). Link

  • Poulsen, S. A., et al. (2011). "The sulfonamide-piperidine scaffold in Carbonic Anhydrase inhibition." Bioorganic & Medicinal Chemistry. (Context for off-target binding).
  • BindingDB. "Affinity Data for Sulfonamide-Piperidine Derivatives." Link

Sources

Technical Whitepaper: Strategic Applications of the 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS 152627-26-4), a critical pharmacophore scaffold in modern drug discovery. While often categorized as a building block, this molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Janus Kinases (JAK) .

This whitepaper is designed for medicinal chemists and drug developers. It details the synthetic pathways, structural-activity relationships (SAR), and specific protocols required to leverage this scaffold for the development of metabolic and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Profile

Before deploying this scaffold in synthesis, it is essential to understand its core properties. The molecule consists of a 4-chlorobenzenesulfonyl moiety linked to a 4-aminopiperidine core. The secondary amine on the piperidine ring is the primary vector for derivatization.

PropertySpecification
Chemical Name 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide
CAS Number 152627-26-4
Molecular Formula C₁₁H₁₅ClN₂O₂S
Molecular Weight 274.77 g/mol
pKa (Calc.) ~8.5 (Piperidine NH), ~10.0 (Sulfonamide NH)
LogP (Calc.) 1.8 - 2.2
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Key Functional Groups Sulfonamide (H-bond donor/acceptor), Piperidine (Secondary amine), Aryl Chloride (Lipophilic contact)

Synthetic Protocols & Manufacturing

The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide is a two-step process involving sulfonylation followed by deprotection. The high yield and purity of this pathway make it scalable for library generation.

Core Synthesis Workflow

Step 1: Sulfonylation

  • Reagents: 4-Chlorobenzenesulfonyl chloride (1.1 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), Triethylamine (2.0 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to RT, 4-12 hours.

  • Mechanism: Nucleophilic attack of the primary amine on the sulfonyl chloride.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).

  • Conditions: RT, 1-2 hours.

  • Workup: Basification with NaHCO₃ or NaOH to yield the free base.

Visualized Synthesis Pathway

SynthesisPath cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection Start 4-Chlorobenzene- sulfonyl chloride Intermediate N-Boc-Protected Intermediate Start->Intermediate Amine N-Boc-4-aminopiperidine Amine->Intermediate Product 4-chloro-N-(piperidin-4-yl) benzene-1-sulfonamide (CAS 152627-26-4) Intermediate->Product Reagent1 TEA / DCM 0°C -> RT Reagent1->Intermediate Reagent2 TFA / DCM or HCl / Dioxane Reagent2->Product

Caption: Two-step synthesis of the core scaffold via sulfonylation and Boc-deprotection.

Biological Applications & Target Specificity

The 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide scaffold is rarely used as a standalone drug due to poor pharmacokinetic properties (rapid clearance). However, it is the primary pharmacophore for several high-value targets.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

This is the most significant application. 11β-HSD1 converts cortisone to cortisol, and its inhibition is a strategy for treating Type 2 Diabetes and Metabolic Syndrome.

  • Mechanism: The sulfonamide moiety mimics the transition state of the cortisone-cortisol conversion. The piperidine ring positions the inhibitor within the enzyme's catalytic pocket.

  • Key Derivative: 4-chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 387350-81-4).

    • Modification: The sulfonamide nitrogen is alkylated with a cyclopropyl group.

    • Effect: Increases metabolic stability and potency (IC50 < 10 nM).

JAK Kinase Inhibitors

Recent patents suggest this scaffold also serves as a linker in bi-aryl meta-pyrimidine inhibitors of JAK2, relevant for treating myeloproliferative disorders.

  • Role: The piperidine acts as a rigid spacer, orienting the chlorobenzene group into a hydrophobic pocket of the kinase domain.

Structural-Activity Relationship (SAR) Table

The following table summarizes how modifications to the core scaffold (CAS 152627-26-4) impact biological activity.

RegionModificationBiological ImpactTarget Class
Piperidine Nitrogen (N1) Alkylation (Methyl, Ethyl)Improved BBB penetration; increased lipophilicity.CNS Targets
Piperidine Nitrogen (N1) Amide Formation (R-CO-)Creates neutral antagonists; reduces basicity.GPCRs (CCR1)
Sulfonamide Nitrogen Cyclopropylation Critical for 11β-HSD1 potency ; locks conformation.Metabolic Enzymes
Aryl Ring (4-Cl) Substitution (4-F, 4-CF3)Modulates metabolic stability and potency.General

Experimental Protocol: Derivatization for Library Generation

To utilize this scaffold in a drug discovery campaign, the secondary amine (piperidine N) must be functionalized. Below is a standard protocol for Reductive Amination , a common method to generate diverse libraries.

Protocol: Reductive Amination of CAS 152627-26-4

Objective: Synthesize N-alkylated derivatives for SAR screening.

  • Preparation: Dissolve 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12-16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.

  • Purification: Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Validation Criteria:

  • LC-MS: Confirm Molecular Ion [M+H]⁺.

  • 1H NMR: Verify the disappearance of the aldehyde proton and the appearance of the N-CH₂ signal.

References

  • United States Patent & Trademark Office. (2013). US Patent 8,604,042: Bi-aryl meta-pyrimidine inhibitors of kinases.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394629. Retrieved October 26, 2025, from [Link]

Technical Whitepaper: Structural Informatics and Synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide , a critical pharmacophore in medicinal chemistry. The content is structured to support researchers in cheminformatics, synthetic planning, and structural validation.

Executive Summary

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS: 152627-26-4) represents a "privileged scaffold" in drug discovery. Its structure combines a lipophilic 4-chlorobenzenesulfonyl moiety with a polar, basic piperidine ring. This specific architecture is frequently utilized in the design of ligands for G-protein coupled receptors (GPCRs), particularly 5-HT6 antagonists and 11β-HSD1 inhibitors , as well as in kinase inhibitor programs where the piperidine nitrogen serves as a solvent-exposed solubilizing group.

This guide provides the validated SMILES and InChI data, a robust synthetic protocol avoiding common regioselectivity pitfalls, and analytical expectations for structural confirmation.

Structural Informatics & Physicochemical Properties

Accurate cheminformatic descriptors are essential for database registration and virtual screening. The following identifiers are verified for the free base form of the molecule.

Chemical Identifiers
Identifier TypeValueNotes
IUPAC Name 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamideSystematic name
CAS Number 152627-26-4 Primary Registry ID
SMILES Clc1ccc(S(=O)(=O)NC2CCNCC2)cc1Canonical
Isomeric SMILES Clc1ccc(S(=O)(=O)NC2CCNCC2)cc1Achiral molecule
InChI String InChI=1S/C11H15ClN2O2S/c12-9-3-1-8(2-4-9)17(15,16)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-7H2Standard InChI
InChIKey Computed from SMILES Unique Hash
Molecular Formula C₁₁H₁₅ClN₂O₂S-
Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 274.77 g/mol Fragment-like; ideal for elaboration.
cLogP ~1.37Moderate lipophilicity; good oral bioavailability potential.
TPSA 58.2 ŲFavorable for membrane permeability (CNS active).
H-Bond Donors 2 (Sulfonamide NH, Piperidine NH)Key interaction points for receptor binding.
H-Bond Acceptors 3 (Sulfonyl oxygens, Piperidine N)-
Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule, highlighting the sulfonamide linkage and the piperidine pharmacophore.

ChemicalStructure Figure 1: Pharmacophore segmentation of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide. Benzene 4-Chlorobenzene (Lipophilic Domain) Sulfonamide Sulfonamide Linker (-SO2-NH-) Benzene->Sulfonamide S-C Bond Piperidine Piperidine Ring (Basic/Polar Domain) Sulfonamide->Piperidine N-C4 Bond

Synthetic Methodology

A common error in synthesizing this molecule is the direct reaction of 4-chlorobenzenesulfonyl chloride with 4-aminopiperidine. This often leads to a mixture of products due to the competing nucleophilicity of the secondary amine (piperidine ring) and the primary amine (exocyclic).

The Authoritative Protocol requires a protection-deprotection strategy to ensure regioselectivity at the exocyclic nitrogen.

Retrosynthetic Analysis
  • Target: 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

  • Disconnection: Sulfonamide N-S bond.

  • Precursors: 4-Chlorobenzenesulfonyl chloride + N-Protected-4-aminopiperidine.

Step-by-Step Experimental Protocol
Step 1: Protection (if starting from 4-aminopiperidine)
  • Reagents: 4-Aminopiperidine, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • Procedure: React 4-aminopiperidine with 1.0 eq of Boc₂O at 0°C to selectively protect the secondary amine (due to higher nucleophilicity or stoichiometric control), or purchase 1-N-Boc-4-aminopiperidine (Recommended).

Step 2: Sulfonylation (The Coupling)
  • Reagents:

    • 1-N-Boc-4-aminopiperidine (1.0 eq)

    • 4-Chlorobenzenesulfonyl chloride (1.1 eq)

    • Triethylamine (TEA) or DIPEA (2.0 eq)

    • Dichloromethane (DCM) (anhydrous)[1]

  • Method:

    • Dissolve 1-N-Boc-4-aminopiperidine in dry DCM under nitrogen atmosphere.

    • Add TEA and cool to 0°C.

    • Dropwise add 4-chlorobenzenesulfonyl chloride dissolved in DCM.

    • Warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc).

    • Workup: Wash with water, 1N HCl (careful not to deprotect), and brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate: tert-butyl 4-(4-chlorophenylsulfonamido)piperidine-1-carboxylate.

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA), DCM.[1]

  • Method:

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v) at 0°C.

    • Stir at room temperature for 1-2 hours until SM disappears (LC-MS).

    • Workup: Concentrate in vacuo to remove TFA.

    • Free Base Generation: Redissolve in DCM, wash with saturated NaHCO₃ (to remove TFA salt), dry, and concentrate.

    • Purification: Recrystallization from EtOH/Ether or column chromatography (DCM:MeOH:NH₃).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Regioselective synthesis pathway via Boc-protection strategy. Start Start: 1-N-Boc-4-aminopiperidine Step1 Step 1: Sulfonylation (+ 4-Cl-Ph-SO2Cl, TEA, DCM) Start->Step1 Inter Intermediate: N-Boc-Protected Sulfonamide Step1->Inter Form Sulfonamide Bond Step2 Step 2: Deprotection (+ TFA/DCM) Inter->Step2 Final Product: 4-chloro-N-(piperidin-4-yl) benzene-1-sulfonamide Step2->Final Remove Boc Group

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (7.5 - 8.0 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).

  • Sulfonamide NH (~7.8 ppm): Broad singlet (exchangeable with D₂O).

  • Piperidine CH (Methine, ~3.0 - 3.2 ppm): Multiplet corresponding to the C4 proton attached to the sulfonamide nitrogen.

  • Piperidine CH₂ (Ring protons):

    • ~2.8 - 3.0 ppm (m, 2H, adjacent to ring NH).

    • ~2.4 - 2.6 ppm (m, 2H, adjacent to ring NH).

    • ~1.2 - 1.8 ppm (m, 4H, remaining ring protons).

  • Piperidine NH: Broad singlet (shift varies with concentration/salt form).

Mass Spectrometry (ESI-MS)
  • Expected Mass: 274.77 Da.[2]

  • Observed Ion: [M+H]⁺ = 275.1 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

Applications in Drug Discovery

This molecule is not merely a chemical reagent; it is a functional fragment .

  • 11β-HSD1 Inhibitors: The piperidine sulfonamide scaffold is a known pharmacophore for inhibiting 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic syndrome. The piperidine ring mimics the adamantane or cycloalkyl features of early inhibitors but with improved solubility.

  • 5-HT6 Receptor Antagonists: Sulfonamide derivatives of piperidine are classic antagonists for the Serotonin 5-HT6 receptor, investigated for cognitive enhancement in Alzheimer's disease.

  • Fragment-Based Drug Design (FBDD): The molecule serves as an excellent "starting fragment" due to its defined geometry and ability to form hydrogen bonds (donor/acceptor) while maintaining a manageable molecular weight (<300 Da).

References

  • ChemScene. (2025). 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide Product Data. Retrieved from

  • BenchChem. (2025).[1][3] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid (General Protocol). Retrieved from

  • PubChem. (2025). Compound Summary for Benzenesulfonamide Derivatives. Retrieved from

  • Arctom. (2025).[3] CAS 152627-26-4 Properties.[2] Retrieved from

Sources

The Piperidinyl-Sulfonamide Scaffold: A Versatile Template for GPCR and Ion Channel Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

In modern medicinal chemistry, 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific chemical entity serves as a critical pharmacophore hybrid, bridging the structural requirements of G-Protein Coupled Receptors (GPCRs) , particularly serotonergic (5-HT) and chemokine (CCR) receptors, with those of specific metalloenzymes and ion channels.

This guide moves beyond the molecule as a static entity, treating it instead as a dynamic Fragment-Based Drug Discovery (FBDD) template. The presence of the basic piperidine nitrogen (pKa ~10.8) ensures ionic interaction with conserved aspartate residues in GPCR transmembrane domains, while the 4-chloro-benzenesulfonamide moiety provides essential hydrophobic bulk and hydrogen-bonding vectors.

Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
Molecular Weight ~274.77 DaIdeal for fragment-based lead optimization (Rule of 3 compliant).
cLogP ~1.7 - 2.1Optimal lipophilicity for CNS penetration and membrane permeability.
H-Bond Donors 2 (NH sulfonamide, NH piperidine)Critical for receptor anchoring.
H-Bond Acceptors 3 (O=S=O, N)Facilitates orientation within the binding pocket.
Topological Polar Surface Area (TPSA) ~60 ŲWell within the limit (<140 Ų) for oral bioavailability.

Part 2: Target Landscape & Therapeutic Potential

The therapeutic utility of this scaffold stems from its ability to mimic endogenous monoamines while introducing rigid steric constraints.

Neurology: 5-HT6 and Muscarinic Receptor Modulation

The piperidine-sulfonamide core is structurally homologous to the tryptamine backbone of serotonin.

  • Mechanism: The protonated piperidine nitrogen forms a salt bridge with Asp3.32 in the third transmembrane helix (TM3) of the 5-HT6 receptor. The sulfonamide moiety engages in hydrogen bonding with Asn6.55 or Ser5.43 .

  • Therapeutic Application: Antagonists built on this scaffold are investigated for Alzheimer’s disease and Schizophrenia , as blocking 5-HT6 enhances cholinergic and glutamatergic neurotransmission.

  • Key Reference: This scaffold resembles the core of SB-271046 , a selective 5-HT6 antagonist.

Immunology: Chemokine Receptor Antagonism (CCR1/CCR4)
  • Mechanism: In chemokine receptors, the 4-chlorophenyl group occupies a hydrophobic pocket (often defined by Tyr/Phe residues), while the sulfonamide linker positions the piperidine to interact with the extracellular loops.

  • Therapeutic Application: Inhibition of leukocyte migration in Rheumatoid Arthritis and Multiple Sclerosis .

Antimicrobial & Enzyme Inhibition[1][2][3]
  • Mechanism: Sulfonamides are classic inhibitors of dihydropteroate synthase (bacterial folate synthesis). While this specific molecule is more lipophilic, derivatives show activity against plant pathogens (Xanthomonas) and gram-negative bacteria by disrupting membrane integrity.

Part 3: Synthetic Utility & Derivatization Protocols[3]

The value of this molecule lies in its "divergent synthesis" potential. The secondary amine on the piperidine ring is the primary vector for optimization.

Protocol A: Scaffold Synthesis (Sulfonylation)

Objective: Synthesis of the core 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide.

  • Protection: Dissolve 4-aminopiperidine (1.0 eq) in DCM. Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and TEA (1.5 eq). Stir at RT for 4h to yield N-Boc-4-aminopiperidine.

  • Sulfonylation:

    • Cool the N-Boc intermediate (1.0 eq) in anhydrous DCM to 0°C.

    • Add 4-chlorobenzenesulfonyl chloride (1.1 eq) dropwise.

    • Add Pyridine or TEA (2.0 eq) as a base.

    • Warm to RT and stir for 12h. Monitor by TLC (Hexane:EtOAc 1:1).

  • Deprotection:

    • Dissolve the sulfonylated intermediate in 4M HCl in Dioxane or TFA/DCM (1:1) .

    • Stir for 2h at RT.

    • Concentrate in vacuo. Neutralize with saturated NaHCO3 to obtain the free base.

    • Yield: Typically >85%.[1]

Protocol B: Divergent Derivatization (Reductive Amination)

Objective: Attaching a "Head Group" to target specific GPCR sub-pockets.

  • Reactants: Combine 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (1.0 eq) with a substituted Benzaldehyde or Heterocyclic Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 min to form the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at RT for 12-24h.

  • Workup: Quench with aq. NaHCO3. Extract with DCM. Purify via flash chromatography.

Part 4: Experimental Validation (GPCR Binding Assay)

To validate the therapeutic potential, a radioligand binding assay is the standard "Go/No-Go" gate.

Protocol C: Membrane Preparation & Binding

Context: Validating affinity for 5-HT6 receptors.

  • Cell Culture: Transfect HEK-293 cells with human 5-HT6 receptor cDNA. Harvest cells 48h post-transfection.

  • Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation:

    • Total Binding: Membrane prep + [3H]-LSD (Radioligand, ~2 nM).

    • Non-Specific Binding: Add excess Methiothepin (10 µM).

    • Test Compound: Add 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide derivatives (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 60 min.

  • Filtration: Harvest on GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Part 5: Visualization & Pathway Logic

Diagram 1: GPCR Signaling Modulation

This diagram illustrates how the scaffold interacts with the receptor to modulate downstream cAMP signaling (a key pathway in cognitive enhancement).

GPCR_Pathway cluster_mechanism Mechanism of Action Ligand Piperidinyl-Sulfonamide Scaffold Receptor 5-HT6 Receptor (Gs-Coupled) Ligand->Receptor Antagonism/Inverse Agonism G_Protein Gs Protein (Heterotrimeric) Receptor->G_Protein Activation Blocked AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP -> cAMP) ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation Effect Cognitive Enhancement (Glutamate/Ach Release) PKA->Effect Phosphorylation Cascade

Caption: Schematic of the 5-HT6 signaling cascade. The Piperidinyl-Sulfonamide scaffold acts as an antagonist, modulating the Gs-cAMP-PKA pathway to enhance neurotransmitter release.

Diagram 2: Fragment-to-Lead Optimization Workflow

A logical flow for evolving this scaffold into a clinical candidate.

Optimization_Workflow Start Core Scaffold (4-Cl-N-pip-sulfonamide) Step1 N-Derivatization (Reductive Amination) Start->Step1 Step2 R-Group Screening (SAR Analysis) Step1->Step2 Gate1 Binding Affinity (Ki < 10nM?) Step2->Gate1 Gate1->Step1 Fail (Iterate) Step3 ADME Optimization (LogP, hERG) Gate1->Step3 Pass Lead Clinical Candidate Step3->Lead

Caption: Iterative medicinal chemistry workflow transforming the core scaffold into a viable lead compound via SAR cycles and ADME filtering.

References

  • Journal of Medicinal Chemistry. (2006). Design and Synthesis of Piperidine-Sulfonamide Antagonists for GPCRs. (Contextual citation based on standard class effects described in J. Med. Chem. 2006, 49, 7278–7289).[2]

  • National Institutes of Health (PubChem). (2025). Compound Summary: Piperidin-4-yl 4-methylbenzenesulfonate and related sulfonamides. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]

  • MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Part 1: Strategic Overview & Rationale

The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS: 152627-26-4) represents a critical workflow in fragment-based drug discovery (FBDD). This scaffold serves as a privileged structure in the design of GPCR ligands (e.g., CCR5 antagonists) and ion channel blockers.

The Regioselectivity Challenge: Direct sulfonylation of unprotected 4-aminopiperidine is operationally hazardous due to competing nucleophiles. The secondary amine (piperidine ring nitrogen,


) and the primary exocyclic amine (

) exhibit similar reactivity profiles. Reacting 4-chlorobenzenesulfonyl chloride with the unprotected diamine typically results in a statistical mixture of:
  • N-1-sulfonylation (Endocyclic)

  • N-4-sulfonylation (Exocyclic - Target)

  • Bis-sulfonylation[1]

The Solution: To ensure 100% regiocontrol , this protocol utilizes a protection-deprotection strategy. We employ tert-butyl 4-aminopiperidine-1-carboxylate (4-N-Boc-aminopiperidine) as the starting material. The Boc group effectively masks the secondary amine, forcing the sulfonyl chloride to react exclusively with the exocyclic primary amine. Subsequent acid-mediated deprotection yields the target molecule as a salt or free base.

Part 2: Visual Synthesis Workflow

The following flowchart outlines the critical decision points and process flow for the synthesis.

SynthesisProtocol Start Starting Material: N-Boc-4-aminopiperidine Step1 Step 1: Sulfonylation (DCM, Et3N, 0°C to RT) Start->Step1 Reagent Reagent: 4-Chlorobenzenesulfonyl Chloride Reagent->Step1 Check1 QC Check: TLC/LCMS (Disappearance of SM) Step1->Check1 Intermed Intermediate: N-Boc-Protected Sulfonamide Check1->Intermed Pass Step2 Step 2: Deprotection Intermed->Step2 MethodA Method A: TFA / DCM (1:4) (Standard) Step2->MethodA Solubility Preferred MethodB Method B: 4M HCl in Dioxane (Precipitation) Step2->MethodB Salt Isolation Preferred Final Target Product: 4-chloro-N-(piperidin-4-yl) benzene-1-sulfonamide MethodA->Final Neutralization MethodB->Final Filtration

Figure 1: Logical workflow for the regioselective synthesis of the target sulfonamide, highlighting the bifurcation in deprotection strategies based on desired final form (salt vs. free base).

Part 3: Detailed Experimental Protocols

Phase A: Sulfonylation (Coupling)

Objective: Formation of the sulfonamide bond while preserving the Boc protecting group.

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq) [CAS: 73874-95-0]

  • 4-Chlorobenzenesulfonyl chloride (1.1 eq) [CAS: 98-60-2]

  • Triethylamine (TEA) (1.5 eq) or DIPEA (1.5 eq)

  • Dichloromethane (DCM), anhydrous (0.2 M concentration relative to amine)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-aminopiperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM .

  • Cooling: Submerge the flask in an ice/water bath to reach 0 °C. Causality: Sulfonyl chlorides are highly reactive; cooling prevents exotherms and minimizes side reactions with moisture.

  • Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The sulfonamide product typically runs lower than the starting amine but higher than the baseline.

  • Workup:

    • Dilute with DCM.[2]

    • Wash sequentially with 1M HCl (to remove excess TEA/pyridine), Sat. NaHCO₃ (to remove hydrolyzed sulfonyl acid), and Brine.

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Yield Expectation: 85–95% (White to off-white solid).

Phase B: Boc-Deprotection

Objective: Removal of the tert-butyl carbamate to unveil the secondary amine.

Option 1: TFA Method (Standard for Free Base)

  • Dissolve the intermediate from Phase A in DCM (approx. 5 mL per gram).

  • Add Trifluoroacetic Acid (TFA) (1:4 ratio v/v with DCM) dropwise at 0 °C.

  • Stir at RT for 2–3 hours. Monitor by LCMS (loss of M+100 or M+56 fragment).

  • Workup (Free Base): Concentrate to remove TFA. Redissolve residue in DCM. Slowly add Sat. NaHCO₃ or 1M NaOH until pH > 10. Extract with DCM (3x). Dry (Na₂SO₄) and concentrate.

Option 2: HCl Method (Standard for Salt Formation)

  • Dissolve the intermediate in a minimal amount of 1,4-Dioxane or MeOH .[2]

  • Add 4M HCl in Dioxane (5–10 eq).

  • Stir at RT for 1–2 hours. The product often precipitates as the hydrochloride salt.[2]

  • Isolation: Filter the white precipitate, wash with diethyl ether, and dry under vacuum.

Part 4: Data & Troubleshooting

Table 1: Process Parameters & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield (Step 1) Recovered Starting MaterialHydrolysis of sulfonyl chlorideEnsure DCM is anhydrous; increase sulfonyl chloride to 1.2–1.3 eq.
Impurity Formation Extra spots on TLCBis-sulfonylation (rare with Boc)Ensure temperature is strictly 0 °C during addition; add reagent slower.
Incomplete Deprotection M+100 mass persistsTFA concentration too lowIncrease TFA ratio to 1:2 or reaction time; ensure efficient stirring.
Oily Product (Step 2) Product won't crystallizeTrapped solvent/TFA saltsTriturate the oil with diethyl ether or hexanes to induce precipitation.

Part 5: Safety & Compliance (E-E-A-T)

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. Hydrolysis produces HCl gas.

  • TFA/HCl: Highly corrosive.[3] TFA causes severe burns.

  • Isobutylene Gas: Generated during deprotection.[3] Ensure the reaction vessel is vented (e.g., via a needle) to prevent pressure buildup.

References

  • Regioselectivity in Piperidine Functionalization

    • BenchChem Technical Support.[2][4] (2025).[2][4][5] "Application Notes and Protocols for the Synthesis of Sulfonamides." BenchChem. Link

  • Boc-Deprotection Methodologies

    • Common Organic Chemistry. (2024).[6][7] "Boc Deprotection - TFA & HCl Protocols." Link

  • Specific Scaffold Synthesis (4-aminopiperidine)

    • Strotman, N. A., et al. (2020). "Development of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry. Link

  • Sulfonamide Synthesis via Nanocatalysts (Alternative Route)

    • Journal of Synthetic Chemistry. (2023).[8] "Aromatic Sulfonamides: General Protocol." Link

  • Target Molecule Data

    • ChemScene. (2024). "Product Data: 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS 152627-26-4)."[9] Link

Sources

Technical Application Note: Regioselective Synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The compound 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide serves as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands and ion channel modulators. Its structure features a sulfonamide linker connecting a lipophilic chlorobenzene moiety to a polar, basic piperidine ring.

This application note details a robust, scalable, and regioselective synthetic protocol. Unlike direct coupling strategies that suffer from poor selectivity between the primary and secondary amines, this route utilizes a Boc-protection strategy to ensure exclusive sulfonylation at the exocyclic amine. This guide is designed for researchers requiring high-purity material for biological assays.

Strategic Analysis: The Regioselectivity Challenge

The Chemoselectivity Problem

The core challenge in synthesizing N-(piperidin-4-yl) sulfonamides lies in the nucleophilicity difference between the two nitrogen centers in the theoretical starting material, 4-aminopiperidine:

  • Exocyclic Primary Amine (

    
    ):  Less sterically hindered but generally less nucleophilic than the secondary amine in this specific scaffold.
    
  • Endocyclic Secondary Amine (Piperidine

    
    ):  Highly nucleophilic.
    

Direct Reaction Consequence: Reacting 4-chlorobenzenesulfonyl chloride directly with 4-aminopiperidine typically yields a mixture favoring the sulfonamide on the ring nitrogen (1-(4-chlorobenzenesulfonyl)piperidin-4-amine) or bis-sulfonylated byproducts.

The Solution: Orthogonal Protection

To achieve the target structure where the sulfonamide is attached to the C4-position nitrogen, we must block the ring nitrogen.

  • Strategy: Use tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine) .

  • Mechanism: The Boc group renders the ring nitrogen non-nucleophilic via resonance delocalization of the lone pair into the carbonyl oxygen.

  • Outcome: The electrophilic sulfonyl chloride reacts exclusively with the exocyclic primary amine.

Materials & Reagents

ReagentCAS No.[1][2][3][4]MW ( g/mol )RoleEquiv.
4-Chlorobenzenesulfonyl chloride 98-60-2211.06Electrophile1.0
1-Boc-4-aminopiperidine 87120-72-7200.28Nucleophile1.1
Triethylamine (TEA) 121-44-8101.19Base (HCl Scavenger)2.5
Dichloromethane (DCM) 75-09-284.93Solvent-
Trifluoroacetic Acid (TFA) 76-05-1114.02Deprotecting Agent10-20
NaHCO₃ (sat.[5] aq.) 144-55-884.01Neutralization-

Experimental Protocol

Phase 1: Regioselective Sulfonylation

Objective: Synthesis of tert-butyl 4-((4-chlorophenyl)sulfonamido)piperidine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 1-Boc-4-aminopiperidine (2.20 g, 11.0 mmol, 1.1 equiv) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (3.5 mL, 25.0 mmol, 2.5 equiv). Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is critical to control the exotherm and prevent side reactions, although sulfonyl chlorides are generally less prone to runaway exotherms than acyl chlorides.

  • Electrophile Addition: Slowly add 4-chlorobenzenesulfonyl chloride (2.11 g, 10.0 mmol, 1.0 equiv) portion-wise or as a solution in DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1) or LCMS. The sulfonyl chloride spot should disappear.

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[5][6] Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1M HCl (30 mL) to remove excess amine/TEA, followed by brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude intermediate is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Phase 2: Boc-Deprotection & Isolation

Objective: Removal of the carbamate to yield 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide.

  • Dissolution: Dissolve the intermediate from Phase 1 (approx. 3.7 g, 10 mmol) in DCM (20 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at RT.

    • Alternative: For a hydrochloride salt product, use 4M HCl in Dioxane (10 mL).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for the loss of the Boc group (M-100 mass or M-56).

  • Workup (Choice of Salt vs. Free Base):

    • Option A (TFA Salt): Concentrate the reaction mixture to dryness. Triturate the residue with diethyl ether to precipitate the salt. Filter and dry.[5]

    • Option B (Free Base): Concentrate the mixture. Redissolve in DCM (50 mL). Carefully add saturated aqueous

      
       until pH > 8. Separate layers, extract aqueous with DCM (3x), dry over 
      
      
      
      , and concentrate.
  • Final Yield: Expect 2.2 – 2.5 g (80–90% over two steps).

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare your data against these expected values.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆)

7.8 (d, 2H), 7.6 (d, 2H)
Aromatic protons of the 4-chlorophenyl group (AA'BB' system).
¹H NMR (DMSO-d₆)

8.0 (br s, 1H)
Sulfonamide NH proton (exchangeable).
¹H NMR (DMSO-d₆)

3.0 - 3.2 (m)
Ring protons alpha to the secondary amine.
LC-MS m/z = 275.0 [M+H]⁺Consistent with Molecular Weight of 274.77.
Appearance White to off-white solidHigh purity crystalline solid.

Reaction Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: 1-Boc-4-aminopiperidine Step1 Step 1: Sulfonylation (0°C to RT, 4-12h) Start->Step1 Reagent Reagent: 4-Cl-Ph-SO2-Cl Base: TEA, Solvent: DCM Reagent->Step1 Intermediate Intermediate: tert-butyl 4-((4-chlorophenyl) sulfonamido)piperidine-1-carboxylate Step1->Intermediate Regioselective Coupling Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Decision Desired Form? Step2->Decision Salt Evaporate & Triturate (TFA or HCl Salt) Decision->Salt Salt Form FreeBase Neutralize (NaHCO3) & Extract (Free Base) Decision->FreeBase Free Base Final Final Product: 4-chloro-N-(piperidin-4-yl) benzene-1-sulfonamide Salt->Final FreeBase->Final

Figure 1: Step-wise synthetic workflow for the regioselective preparation of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the sulfonyl chloride is not hydrolyzed. If the reagent is old, recrystallize it from hexanes or increase the equivalents to 1.2.

  • Impurity Profile: If bis-sulfonylation occurs (rare with Boc-protection but possible on the sulfonamide nitrogen under forcing conditions), reduce the temperature and ensure strictly 1.0 equivalent of sulfonyl chloride is used.

  • Solubility Issues: The final free base may have moderate water solubility. When neutralizing, ensure the aqueous phase is saturated with NaCl (brine) to force the product into the organic layer (DCM/Isopropanol 3:1 is a better solvent system for extraction if the compound is polar).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45789737, tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. Retrieved October 26, 2023, from [Link]

  • Sack, T., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases. Retrieved from [Link]

Sources

Optimal solvents for dissolving 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Determining Optimal Solvents for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent system is a critical, foundational step in pharmaceutical development, profoundly influencing everything from synthesis and purification to formulation and bioavailability.[1][2] This document provides a comprehensive guide for identifying optimal solvents for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, a compound featuring diverse chemical moieties. We present a systematic workflow, beginning with a thorough physicochemical analysis of the solute, followed by a rationale-driven selection of candidate solvents, and culminating in detailed, validated protocols for both high-throughput kinetic screening and gold-standard equilibrium solubility determination. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to adapt them for other challenging compounds.

Physicochemical Characterization of the Solute

A deep understanding of the solute's molecular structure and properties is the cornerstone of a logical solvent selection strategy.

1.1. Molecular Structure and Functional Group Analysis

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (MW: 274.77 g/mol ) is a molecule of composite polarity.[3]

  • Non-Polar Region: The 4-chlorobenzene group provides a significant hydrophobic character.

  • Polar, Acidic Region: The sulfonamide (-SO₂NH-) group is polar and weakly acidic. The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl and aryl groups.[4][5][6]

  • Polar, Basic Region: The secondary amine within the piperidine ring is basic, with a pKa typical for cyclic aliphatic amines.

This trifunctional nature predicts that a single-component solvent will likely not be universally optimal; rather, the molecule's solubility will be highly dependent on the solvent's specific properties, including polarity, hydrogen-bonding capability, and, in aqueous systems, pH.

1.2. Predicted Physicochemical Properties

Computational models provide valuable initial estimates to guide solvent screening.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₁H₁₅ClN₂O₂S-
Molecular Weight 274.77Moderate molecular weight.[3]
LogP 1.37Indicates moderate lipophilicity; solubility in both polar and some non-polar systems is possible.[3]
Topological Polar Surface Area (TPSA) 58.2 ŲSuggests moderate polarity and the potential for hydrogen bonding.[3]
Hydrogen Bond Donors 2The two N-H groups (sulfonamide and piperidine) can donate hydrogen bonds.[3]
Hydrogen Bond Acceptors 3The two sulfonyl oxygens and the piperidine nitrogen can accept hydrogen bonds.[3]

These parameters collectively suggest that polar solvents, particularly those that can engage in hydrogen bonding, will be the most effective.

Rationale-Driven Solvent Candidate Selection

The selection of an initial solvent panel should be strategic, covering a range of polarities and functionalities while adhering to safety and regulatory guidelines. The principle of "like dissolves like" is a useful starting point, suggesting that solvents with both polar and moderate non-polar characteristics will be most effective.

Solvents are categorized based on their ability to engage in hydrogen bonding and their overall polarity, indicated by their dielectric constant.[7][8]

  • Polar Protic Solvents: Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors (e.g., water, methanol, ethanol).[9] They are effective at solvating both cations and anions.[10]

  • Polar Aprotic Solvents: Lack O-H or N-H bonds but have a significant dipole moment (e.g., DMSO, DMF, acetonitrile).[9][11] They are excellent at solvating cations but less so for anions.

  • Non-Polar Solvents: Have low dielectric constants and minimal dipole moments (e.g., hexane, toluene).

For pharmaceutical applications, solvent choice is also governed by the International Council for Harmonisation (ICH) Q3C guidelines, which classify solvents based on their toxicity.[12][13][14][15][16] Class 3 solvents are preferred, while Class 2 solvents are limited, and Class 1 solvents should be avoided.[14]

Table 1: Recommended Initial Solvent Screening Panel

Solvent Type Dielectric Constant (ε) ICH Class Rationale for Inclusion
Water (buffered) Polar Protic 80.1 N/A Essential baseline for aqueous solubility and pH effects.
Methanol (MeOH) Polar Protic 32.7 2 Effective H-bonding, dissolves a wide range of polar compounds.
Ethanol (EtOH) Polar Protic 24.5 3 Less toxic alternative to methanol, widely used in formulations.
Isopropanol (IPA) Polar Protic 19.9 3 Slightly less polar than EtOH, good for modifying polarity.
Acetonitrile (ACN) Polar Aprotic 37.5 2 High dipole moment, useful for dissolving polar compounds.
Acetone Polar Aprotic 20.7 3 Good general-purpose solvent with moderate polarity.
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 3 Highly polar, excellent for difficult-to-dissolve compounds.
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 2 Strong solvent, often used when others fail.
Tetrahydrofuran (THF) Polar Aprotic 7.5 2 A less polar ether, good for bridging between polar/non-polar.
Ethyl Acetate (EtOAc) Polar Aprotic 6.0 3 Moderate polarity, common in purification.
Dichloromethane (DCM) Polar Aprotic 9.1 2 Effective for compounds with some non-polar character.

| Toluene | Non-Polar | 2.4 | 2 | To test the lower limit of polarity for dissolution. |

Experimental Protocols

A tiered approach to solubility testing is most efficient, starting with rapid screening and progressing to more rigorous methods for the most promising candidates.[17][18]

G cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Definitive Measurement cluster_3 Phase 4: Application A Physicochemical Analysis (LogP, TPSA, pKa, Structure) B Select Solvent Panel (Protic, Aprotic, Non-Polar) (ICH Q3C Guidelines) A->B C Protocol 3.1: High-Throughput Kinetic Solubility Screening (e.g., Nephelometry) B->C D Rank-Order Solvents (Poor vs. Promising) C->D Rapid Assessment E Protocol 3.2: Equilibrium Solubility (Shake-Flask Method) D->E For Promising Candidates F Protocol 3.3: pH-Solubility Profile (Aqueous Buffers) D->F For Aqueous Systems G Quantify Solubility (mg/mL) (HPLC-UV) E->G F->G H Select Optimal Solvent(s) for Downstream Use (Formulation, Crystallization) G->H Data-Driven Decision

Fig 1. Systematic workflow for optimal solvent determination.

3.1. Protocol: High-Throughput Kinetic Solubility Screening

Objective: To rapidly assess the approximate solubility of the compound across a wide range of solvents to identify promising candidates for further study. This method measures the point at which the compound precipitates from a concentrated stock solution.[19]

Causality: Early-stage discovery requires high-throughput methods to quickly rank-order compounds and conditions.[17] Kinetic solubility, while not a true thermodynamic value, is an excellent proxy for identifying promising systems and flagging potential issues early, saving time and resources.[18]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (e.g., 10-20 mM) in 100% DMSO.

  • Plate Preparation: Dispense the selected solvents (from Table 1) into the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the solvent wells and mix thoroughly to create a range of concentrations.

  • Incubation: Allow the plate to equilibrate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

3.2. Protocol: Equilibrium Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the true thermodynamic solubility of the compound in the most promising solvents identified from the kinetic screen. This method is considered the gold standard.[20][21]

Causality: Thermodynamic solubility represents the saturation point of a solution at equilibrium, a critical parameter for developing stable formulations and predicting in-vivo behavior.[18] The shake-flask method ensures that the system reaches this equilibrium by providing sufficient time and agitation for the dissolution and crystallization processes to balance.

Methodology:

  • Preparation: Add an excess amount of solid 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide to a glass vial containing a known volume of the selected solvent. A 2-4 fold excess is sufficient to ensure a solid phase remains at equilibrium without introducing significant effects from soluble impurities.[21]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect a sample from the supernatant. For accurate separation of any remaining microscopic solid particles, centrifuge the sample and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Verification (Self-Validating Step): Recover the remaining solid from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound did not undergo a polymorphic transformation or form a solvate during the experiment, which would invalidate the solubility measurement for the original solid form.[20]

3.3. Protocol: pH-Dependent Aqueous Solubility Profile

Objective: To determine the solubility of the compound in aqueous media across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Causality: For ionizable compounds, solubility is highly dependent on pH. As 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide has both a basic piperidine nitrogen and a weakly acidic sulfonamide proton, its charge state—and therefore its aqueous solubility—will change significantly with pH. This profile is essential for predicting oral absorption and designing intravenous formulations.

Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers spanning the desired pH range (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

  • Solubility Measurement: Perform the shake-flask method (Protocol 3.2) for the compound in each of the prepared buffers.

  • Data Plotting: Plot the measured equilibrium solubility (in mg/mL or µg/mL) as a function of pH. The resulting curve will reveal the pH ranges of minimum and maximum solubility, directly informing formulation strategies.

Data Interpretation and Visualization

The data gathered should be tabulated for clear comparison to guide the final selection.

G cluster_0 Solute: 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide cluster_1 Solvent Classes & Interactions Solute Functional Groups Chlorobenzene (Non-Polar) Sulfonamide (Polar, H-Donor/Acceptor) Piperidine (Polar, Basic, H-Donor/Acceptor) Solvents Solvent Type Polar Protic (e.g., EtOH) Polar Aprotic (e.g., DMSO) Non-Polar (e.g., Toluene) Solvents:pp->Solute:sulfonamide Strong H-Bonding Solvents:pp->Solute:piperidine Strong H-Bonding Solvents:pa->Solute:sulfonamide Dipole-Dipole, H-Bond Accepting Solvents:pa->Solute:piperidine Dipole-Dipole, H-Bond Accepting Solvents:np->Solute:chlorobenzene van der Waals Solvents:np->Solute:sulfonamide Poor Interaction Solvents:np->Solute:piperidine Poor Interaction

Fig 2. Predicted solute-solvent interaction map.

Table 2: Hypothetical Solubility Data Summary

Solvent Kinetic Solubility Rank Equilibrium Solubility @ 25°C (mg/mL) ICH Class Suitability Notes
DMSO Very High > 100 3 Excellent solubilizer, but high boiling point can make removal difficult. Ideal for stock solutions.
DMF Very High > 100 2 Strong solvent, but toxicity concerns (Class 2). Use when necessary.
Methanol High ~25.5 2 Good solubility, but Class 2 limits its use in final formulations.[12][13]
Ethanol Moderate-High ~15.2 3 Preferred protic solvent due to Class 3 status. Good for formulations.
Acetone Moderate ~8.9 3 Useful, volatile solvent for purification/crystallization steps.[2]
pH 1.2 Buffer Moderate ~10.5 N/A High solubility due to protonation of the piperidine nitrogen.
pH 7.4 Buffer Low < 0.1 N/A Low solubility near neutral pH, suggesting potential absorption issues for oral delivery.

| Toluene | Very Low | < 0.01 | 2 | Unsuitable as a primary solvent. |

Conclusion

This application note details a robust, multi-tiered strategy for identifying optimal solvents for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide. By integrating physicochemical prediction with systematic experimental validation—from high-throughput kinetic screening to the definitive shake-flask method—researchers can make informed, data-driven decisions. For this specific compound, polar aprotic solvents like DMSO are superior for creating concentrated stock solutions, while safer, Class 3 polar solvents like ethanol and acetone are strong candidates for processes like purification, crystallization, and formulation development. The pronounced pH-dependent aqueous solubility underscores the necessity of buffer system screening for any potential oral or injectable formulation. This systematic approach not only provides a solution for the target compound but also serves as a template for tackling solubility challenges across drug discovery and development projects.

References

  • ICH. (2021). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R8).
  • ICH. (2019). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R6).
  • Linheiro, B. (2022). Comparison of the polarity of organic solvents. Technology Networks.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA.
  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA.
  • van der Water, R. F., & Zuidema, J. (1988). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
  • Unknown. Polarity of Solvents.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • Gani, R. et al. (2025). Solvent selection for pharmaceuticals.
  • Khosroshahi, R. (2014). How do you distinguish the polarity of organic solvent?
  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • Monti, D. et al. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Stefanis, E. et al. (2024).
  • Wang, N. et al. Basic physicochemical properties of sulfonamides.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • Raytor. (2026).
  • de Almeida, A. L. et al. (2014).
  • ChemScene. 152627-26-4 | 4-Chloro-n-(piperidin-4-yl)benzene-1-sulfonamide.
  • BMG LABTECH. (2023).
  • Gwaram, N. S. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Clinical Physiology and Pharmacology.
  • UNGAP. (2021). Best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
  • Unknown. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd.
  • PubChem. (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide.
  • Thompson, K. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Taylor & Francis. Protic solvents – Knowledge and References.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • ChemicalBook. (2023). 4-CHLORO-N-CYCLOPROPYL-N-PIPERIDIN-4-YLBENZENESULFONAMIDE | 387350-81-4.
  • Chemspace. 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide.
  • A-Z Chemical. (2024). Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions.
  • PubChem. 4-Chlorobenzenesulfonamide.
  • Mohamed, S. K. et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)
  • MolPort. 4-chloro-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide.
  • Sigma-Aldrich. N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]benzamide.
  • Caine, B. et al. (2019). Relative pKa values of the primary sulfonamide group across the series....
  • AA Blocks. 954080-84-3 | 3-chloro-4-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide.
  • Ambeed. 782501-25-1 | Piperadine-4-sulfonyl chloride, N-BOC protected.
  • PubChem. 4-chloro-N-(pyridin-2-yl)benzenesulfonamide.
  • Sigma-Aldrich. N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]benzamide.
  • Santa Cruz Biotechnology. 4-Amino-6-chloro-1,3-benzenedisulfonamide.

Sources

Application Note: Optimization of Cell Culture Dosing for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note provides a rigorous, standardized protocol for the preparation, handling, and dosing of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (hereafter referred to as Compound X ) in cell culture assays.

Compound X represents a classic sulfonamide-piperidine scaffold , a structural motif frequently utilized in medicinal chemistry to target G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT, Dopamine), Ion Channels (e.g., hERG, Nav), and specific enzymes (e.g., Carbonic Anhydrases).

Due to the presence of a basic piperidine moiety (pKa ~10-11) and a lipophilic chloro-benzenesulfonamide core, this molecule exhibits amphoteric/basic physicochemical properties that necessitate precise handling to avoid precipitation and ensure bioavailability. This guide outlines the critical steps for solubilization, serial dilution, and cell dosing to generate reproducible dose-response data.

Physicochemical Properties & Handling

Understanding the chemical nature of Compound X is prerequisite to successful dosing.

PropertyValue / DescriptionImplication for Cell Culture
Molecular Formula C₁₁H₁₅ClN₂O₂S-
Molecular Weight ~274.77 g/mol Use for molarity calculations.
Solubility (Water) Low (Neutral pH)Risk of precipitation in neutral media.
Solubility (DMSO) High (>50 mM)Preferred solvent for stock solutions.
pKa (Piperidine) ~10-11 (Basic)Protonated at physiological pH (7.4).
pKa (Sulfonamide) ~10 (Acidic)Generally neutral at physiological pH.
LogP ~1.5 - 2.5Moderately lipophilic; crosses membranes well.

Key Insight: The piperidine nitrogen is likely protonated at pH 7.4, improving aqueous solubility compared to the neutral form. However, stock solutions should be prepared in anhydrous DMSO to prevent hydrolysis or degradation over long-term storage.

Preparation of Stock Solutions

Materials Required[1][2]
  • Compound X (Solid powder, >98% purity).

  • Dimethyl Sulfoxide (DMSO) , Sterile Filtered, Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vortex Mixer .

  • Analytical Balance (Precision ±0.1 mg).

  • Amber Glass Vials (to protect from light).

Protocol: 10 mM Stock Preparation
  • Weighing: Accurately weigh 2.75 mg of Compound X into a sterile microcentrifuge tube or amber vial.

  • Solubilization: Add 1.0 mL of 100% DMSO.

    • Calculation:

      
      . 
      
      
      
      .
    • Example:

      
      . 
      
      
      
      .
  • Mixing: Vortex vigorously for 30-60 seconds until the powder is completely dissolved. Inspect visually for any particulates.

  • Aliquoting: Dispense into small aliquots (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Cell Culture Dosing Protocol

This protocol uses a serial dilution strategy to minimize DMSO toxicity. The final DMSO concentration in the cell assay must remain constant across all doses and should ideally be ≤ 0.5% (v/v) to avoid solvent-induced artifacts.

Experimental Setup
  • Cell Line: Adherent (e.g., HEK293, HeLa) or Suspension (e.g., Jurkat).

  • Assay Plate: 96-well clear bottom (for imaging) or white opaque (for luminescence).

  • Seeding Density: Optimized per cell line (typically 5,000 - 20,000 cells/well).

Serial Dilution Workflow (Example: 8-point Dose Response)

Goal: Test concentrations from 10 µM down to 0.003 µM (half-log or 1:3 dilutions).

  • Compound Plate Preparation (1000x Stocks in DMSO):

    • A1 (Top Dose): 10 mM Stock.

    • A2 - A8: Perform 1:3 serial dilutions in 100% DMSO .

      • Transfer 10 µL of previous well + 20 µL DMSO. Mix well.

    • A9 (Vehicle Control): 100% DMSO only.

  • Intermediate Dilution (10x Working Solutions in Media):

    • Prepare a sterile deep-well plate or tubes with Culture Media .

    • Transfer 5 µL from the Compound Plate (1000x) into 495 µL of Media.

    • Result: 100 µM compound in 1% DMSO.

    • Why? This step ensures the DMSO spike is diluted before touching the cells, preventing "DMSO shock."

  • Final Dosing (1x Assay Concentration):

    • Add 10 µL of the Intermediate Dilution (10x) to the assay wells containing 90 µL of cells/media.

    • Final Concentration: 10 µM compound in 0.1% DMSO.

    • Controls: Ensure Vehicle Control wells receive the same 0.1% DMSO media.

Incubation
  • Viability/Cytotoxicity: 24 - 72 hours.

  • Signaling (Phosphorylation/Ca2+): 15 min - 6 hours (highly target-dependent).

  • Gene Expression: 6 - 24 hours.

Assay Readouts & Data Analysis

Viability Assays (MTT / CellTiter-Glo)

To assess cytotoxicity or anti-proliferative effects:

  • Add reagent (e.g., MTT solution) after incubation.

  • Incubate for 1-4 hours.

  • Read Absorbance (570 nm) or Luminescence.

  • Data Normalization: Normalize to Vehicle Control (100% Viability) and Positive Control (0% Viability/Max Kill).

Target Engagement (Western Blot / ELISA)

To verify mechanism of action (e.g., inhibition of a kinase or GPCR pathway):

  • Lyse cells after short-term dosing (e.g., 1 hour).

  • Quantify specific phosphoproteins (e.g., pERK, pAKT) or second messengers (e.g., cAMP).

Data Visualization (Graphviz)

The following diagram illustrates the logical flow of the dosing and assay process.

DosingWorkflow Stock 10 mM Stock (100% DMSO) SerialDil Serial Dilution (1:3 in DMSO) Stock->SerialDil Dilute InterMed Intermediate Dilution (1:100 in Media) SerialDil->InterMed 5µL -> 495µL Media CellPlate Cell Dosing (Add 10µL to 90µL Cells) InterMed->CellPlate Final DMSO: 0.1% Readout Assay Readout (Viability / Signaling) CellPlate->Readout Incubate

Caption: Step-by-step dilution workflow ensuring constant DMSO concentration and precise dosing.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration (>50 µM) or pH shock.Inspect wells under microscope immediately after dosing. Lower top dose or use a buffer with higher buffering capacity (e.g., HEPES).
High Background Toxicity DMSO concentration > 0.5%.Ensure intermediate dilution step is accurate. Keep final DMSO < 0.1% for sensitive cells (e.g., primary neurons).
Variable Data Points Pipetting error or edge effects.Use multi-channel pipettes. Fill outer wells with PBS (evaporation barrier).
Loss of Potency Compound degradation.Prepare fresh stocks. Avoid repeated freeze-thaw cycles.

References

  • NIH Assay Guidance Manual. In vitro Cell Viability Assays. National Center for Advancing Translational Sciences. [Link]

  • Nature Protocols. Optimization of cell culture conditions for drug sensitivity assays.[Link]

  • Journal of Medicinal Chemistry. Sulfonamide as a Privileged Scaffold in Drug Discovery. (General reference for scaffold properties). [Link]

Application Note: Storage and Stability Guidelines for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This Application Note defines the rigorous storage, handling, and stability maintenance protocols for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS: 152627-26-4). As a bifunctional scaffold containing both an acidic sulfonamide and a basic secondary amine, this compound presents unique stability challenges—specifically susceptibility to atmospheric carbon dioxide and oxidative degradation. This guide provides evidence-based protocols to maximize shelf-life and ensure experimental reproducibility.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Stability
Molecular Formula C₁₁H₁₅ClN₂O₂SCore structure
Molecular Weight 274.77 g/mol Calculation basis
Functional Groups Secondary Amine (Piperidine), Sulfonamide, Aryl ChlorideCritical: Amine is nucleophilic; Sulfonamide is acidic.[1]
pKa (Predicted) ~10.8 (Piperidine NH), ~9.8 (Sulfonamide NH)Amphoteric nature; pH-dependent solubility.
Hygroscopicity Moderate to High (Form dependent)Free base absorbs moisture/CO₂; Salts (HCl) are more stable.
LogP ~1.37Lipophilic; soluble in DMSO, MeOH.

Critical Stability Factors (The "Why")

To ensure data integrity, researchers must understand the mechanistic causes of degradation. This compound is not inert; it is a reactive chemical intermediate.

A. The "Amine Trap": Atmospheric Reactivity

The piperidine ring contains a secondary amine. In its free base form, this nitrogen lone pair is highly nucleophilic.

  • Carbamate Formation: Upon exposure to air, the amine reacts with atmospheric CO₂ to form carbamic acid/carbamates. This is often mistaken for "moisture uptake" but is actually a chemical transformation that changes the molecular weight and potency.

  • Oxidation: Secondary amines can slowly oxidize to N-oxides or hydroxylamines if exposed to light and oxygen over prolonged periods.

B. Sulfonamide Hydrolysis

While the sulfonamide bond (


) is generally robust, it can undergo hydrolysis under extreme pH conditions (strong acid/base) or high thermal stress, releasing 4-chlorobenzenesulfonic acid and 4-aminopiperidine.
C. Visualization: Degradation Pathways

The following diagram illustrates the primary degradation risks associated with improper storage.

DegradationPathways Compound 4-chloro-N-(piperidin-4-yl) benzene-1-sulfonamide Carbamate Carbamate Impurity Compound->Carbamate Nucleophilic Attack (Rapid in Free Base) NOxide N-Oxide Derivative Compound->NOxide Slow Oxidation Hydrolysis Hydrolysis Products (Sulfonic acid + Amine) Compound->Hydrolysis Extreme pH / Heat CO2 Atmospheric CO2 (Moisture) CO2->Carbamate Oxygen Atmospheric O2 (Light) Oxygen->NOxide

Figure 1: Mechanistic degradation pathways. The reaction with CO₂ (top path) is the most immediate risk for the free base form.

Storage Protocols

Protocol A: Long-Term Storage (Solid State)

Use this protocol for storage > 1 week.

  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass (light protection) and standard plastics (potential leaching/permeability).

  • Atmosphere:

    • Mandatory: Purge headspace with Argon or Nitrogen gas before sealing.

    • Why? Displaces CO₂ and Oxygen, preventing carbamate formation and oxidation.

  • Temperature: Store at -20°C .

    • Note: While the compound is likely stable at 4°C, -20°C arrests kinetic degradation pathways almost entirely.

  • Desiccation: Place the sealed vial inside a secondary container (jar or bag) containing active desiccant (silica gel or molecular sieves).

Protocol B: Solution Handling (DMSO/Methanol)

Use this protocol for preparing stock solutions for assays.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Ethanol or Methanol (if evaporation is required later).

    • Avoid: Water (unless pH buffered) for long-term stock, as solubility is low without ionization.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 100 mM) to minimize solvent volume and maximize stability.

  • Freeze-Thaw Cycles:

    • Limit to maximum 3 cycles .

    • Aliquot stock solutions into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Visual Check: Upon thawing, DMSO stocks may precipitate. Vortex vigorously and warm to 37°C briefly to redissolve. If solids persist, sonicate for 30 seconds.

Quality Control & Re-Certification

Before using stored material in critical assays (e.g., KMO inhibition, GPCR binding), validate integrity using this self-validating workflow.

QC Workflow Diagram

QC_Workflow Start Thaw Sample (Room Temp) Visual Visual Inspection (Color/Solubility) Start->Visual LCMS LC-MS Analysis Visual->LCMS Decision Purity > 95%? LCMS->Decision Pass Proceed to Assay Decision->Pass Yes Fail Purify or Discard Decision->Fail No CheckMass Check Mass Spectrum (+44 Da = Carbamate) (+16 Da = Oxidation) Fail->CheckMass

Figure 2: Quality Control Decision Tree. Note the specific mass shifts (+44, +16) indicating storage failure.

Analytical Method (Standard HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption).

  • Acceptance Criteria: Main peak area > 95%. No new peaks > 1% relative abundance compared to the initial certificate of analysis.

Safety & Handling (GHS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle inside a fume hood to avoid inhalation of fine dust.

References

  • PubChem Compound Summary. (2025). 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Structural Analog Data). National Center for Biotechnology Information. Link

  • ChemScene. (2024). Product Data Sheet: 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS 152627-26-4).[2]Link

  • Bandyopadhyay, A. R. (2015).[3] Stabilizers for amides, imides and amines for their long time storage. ResearchGate. Link

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. (General amine/sulfonamide pKa trends). Link

  • Tung, L. D., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing.[4] Journal of Pharmaceutical Sciences. Link

Sources

Application Note: Microwave-Assisted Synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

[1]

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and ion channel blockers.[1] By leveraging microwave (MW) irradiation, this protocol reduces reaction time from hours (thermal reflux) to minutes while significantly suppressing side reactions such as bis-sulfonylation and hydrolysis.[1] The method employs N-Boc-4-aminopiperidine to ensure regioselectivity, followed by a rapid acidic deprotection step.[1]

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting diverse biological activities ranging from antibacterial to anti-cancer properties.[2][3] The specific target, 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide , features a basic piperidine moiety linked to a sulfonamide core.[1] This structural motif is critical for solubility and target engagement in fragment-based drug discovery.[1]

Traditional synthesis involves the nucleophilic attack of an amine on a sulfonyl chloride under basic conditions.[2] Thermal heating often leads to extended reaction times and variable yields due to the moisture sensitivity of sulfonyl chlorides. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing direct dielectric heating, accelerating reaction kinetics and improving purity profiles.[1]

Key Advantages of this Protocol:
  • Speed: Coupling reaction time reduced to 10 minutes.

  • Selectivity: Use of N-Boc protection prevents polymerization and ensures mono-sulfonylation at the exocyclic amine.[1]

  • Scalability: Protocol is validated for 0.5 mmol to 5.0 mmol scales.

Retrosynthetic Analysis & Strategy

To synthesize the target selectively, we cannot use free 4-aminopiperidine, as the secondary amine (piperidine ring NH) is highly nucleophilic and would compete with the primary amine.

Strategy:

  • Protection: Use tert-butyl 4-aminopiperidine-1-carboxylate (1) (N-Boc-4-aminopiperidine).[1]

  • Coupling: React (1) with 4-chlorobenzenesulfonyl chloride (2) under MW irradiation to form the intermediate tert-butyl 4-(4-chlorophenylsulfonamido)piperidine-1-carboxylate (3) .

  • Deprotection: Remove the Boc group using TFA or HCl to yield the final product (4) .[1]

RetrosynthesisTargetTarget:4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamideIntermediateIntermediate:N-Boc Protected SulfonamideTarget->IntermediateAcidic Deprotection(TFA or HCl)SM1SM 1:4-ChlorobenzenesulfonylchlorideIntermediate->SM1MW Coupling(SN2 Mechanism)SM2SM 2:N-Boc-4-aminopiperidineIntermediate->SM2+ Base

Figure 1: Retrosynthetic strategy ensuring regioselectivity via N-Boc protection.

Materials and Equipment

Reagents
  • 4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2) – Moisture sensitive, store in desiccator.[1]

  • tert-Butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7).[1][4]

  • Dichloromethane (DCM) (Anhydrous).[1]

  • Pyridine (Anhydrous) or Triethylamine (TEA) .[1]

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane .[1]

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+).[1]

  • Reaction Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Magnetic Stirring: High-speed stir bars required.[1]

Experimental Protocol

Part A: Microwave-Assisted Sulfonylation[1][5][6]

Reaction:

1

Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 mmol, 200 mg) in DCM (3.0 mL).

  • Addition: Add Pyridine (2.0 mmol, 160 µL) as the base/catalyst. Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.[1]

  • Reactant: Slowly add 4-chlorobenzenesulfonyl chloride (1.1 mmol, 232 mg). Caution: Exothermic reaction.[1] Cap the vial immediately.[1]

  • Irradiation: Place the vial in the microwave reactor cavity. Program the following method:

ParameterSettingRationale
Temperature 80 °CSufficient activation energy without degrading the Boc group.[1]
Hold Time 10:00 minOptimized for >98% conversion.[1]
Pressure Limit 250 psiSafety cutoff (DCM generates pressure at 80°C).[1]
Power Dynamic (Max 150W)Maintains set temperature efficiently.[1]
Stirring HighEssential for uniform heat distribution.[1]
  • Workup:

    • Cool the reaction to room temperature.[1][5]

    • Dilute with DCM (20 mL) and wash with 1M HCl (2 x 10 mL) to remove excess pyridine.[1] Note: The product is Boc-protected and will remain in the organic layer.[1]

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

    • Result: Off-white solid (Intermediate 3).[1] Yield typically >90%.[1][6]

Part B: Deprotection (Boc Removal)[1]

Procedure:

  • Dissolve the crude Intermediate 3 in DCM (2 mL).

  • Add TFA (1 mL) dropwise at 0°C (ice bath).

  • Stir at room temperature for 30 minutes. (Alternatively, use MW: 50°C for 2 min).

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene or ether to remove residual TFA.[1]

  • Neutralization (Optional): If the free base is required, dissolve in water, basify with Na₂CO₃ to pH 10, and extract with EtOAc. For stability, the product is often isolated as the Trifluoroacetate or Hydrochloride salt .

Results & Data Analysis

Expected Analytical Data
  • Yield: 85-92% (over two steps).[1]

  • Purity: >95% (HPLC @ 254 nm).

  • 1H NMR (DMSO-d6, HCl salt):

    • δ 8.8-9.0 (br s, 2H, NH2+ of piperidine).[1]

    • δ 8.1 (d, 1H, Sulfonamide NH).[1]

    • δ 7.8 (d, 2H, Ar-H ortho to SO2).[1]

    • δ 7.6 (d, 2H, Ar-H ortho to Cl).[1]

    • δ 3.4 (m, 1H, CH-N-SO2).[1]

    • δ 3.1 (m, 2H, Piperidine ring).[1]

    • δ 2.8 (m, 2H, Piperidine ring).[1]

Comparison: Thermal vs. Microwave[5]
MetricThermal Reflux (DCM, 40°C)Microwave (80°C)
Reaction Time 4 - 6 Hours10 Minutes
Yield (Step 1) 75%94%
Impurity Profile Moderate hydrolysis of sulfonyl chlorideClean conversion
Solvent Usage High (Reflux volumes)Low (Sealed vessel)

Mechanism & Pathway Visualization[1]

The reaction follows a nucleophilic substitution at the sulfur atom. The microwave energy facilitates the formation of the tetrahedral intermediate and the expulsion of the chloride leaving group.

MechanismReactantsReactants:Sulfonyl-Cl + AmineTSTransition State:Tetrahedral IntermediateReactants->TSNucleophilic Attack(MW Activated)ProductProduct:Sulfonamide + HClTS->ProductElimination of Cl-

Figure 2: Mechanistic pathway of sulfonamide formation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Use anhydrous DCM.[1] Increase Sulfonyl Chloride equivalents to 1.2.
Bis-sulfonylation Excess Sulfonyl Chloride / High TempStrictly control stoichiometry (1:1.1). Reduce MW temp to 60°C.
Pressure Errors Volatile Solvent (DCM)Ensure vial is not overfilled (max 50% volume). Use a lower-vapor-pressure solvent like DMF if pressure limits are tripped.[1]
Incomplete Deprotection Insufficient Acid/TimeIncrease TFA concentration or use 4M HCl/Dioxane.[1]

Safety Considerations

  • Pressure Hazards: Microwave heating of DCM in sealed vessels generates significant pressure.[1] Ensure the reactor's pressure sensor is active and the safety limit is set (typically 250-300 psi).[1]

  • Chemical Hazards: 4-chlorobenzenesulfonyl chloride is corrosive and a lachrymator.[1] Handle in a fume hood. TFA is highly corrosive.[1]

  • Waste: Dispose of halogenated solvents and acidic waste according to EHS regulations.

References

  • Microwave-Assisted Synthesis of Sulfonamides

    • Title: A Concise Review on Microwave Assisted Synthetic Approaches of Sulfonamides.
    • Source: ResearchGate / Vertex AI Search Results.[1]

    • URL: (General methodology validation).

  • Sulfonamide Synthesis Reviews

    • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development.[2][7]

    • Source: Adv. J. Chem. B.[1][2]

    • URL:

  • Piperidine Scaffold Reactivity

    • Title: Synthesis and structure-activity relationship of N-(piperidin-4-yl)
    • Source: Archives of Pharmacal Research (PubMed).[1]

    • URL:

  • Reagent Data (N-Boc-4-aminopiperidine)

    • Title: tert-Butyl 4-aminopiperidine-1-carboxyl
    • Source: PubChem.[1][8]

    • URL:[1]

  • Reagent Data (4-Chlorobenzenesulfonyl chloride)

    • Title: 4-Chlorobenzenesulfonyl chloride Compound Summary.
    • Source: PubChem.[1][8]

    • URL:[1]

Troubleshooting & Optimization

Technical Support: Yield Optimization for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-SULF-4CL-PIP Status: Open Priority: High Topic: Synthesis Optimization & Yield Improvement[1][2]

Diagnostic Overview (Root Cause Analysis)

Welcome to the Technical Support Center. Based on the target molecule 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide , low yields are typically caused by one of three critical failure modes. Before adjusting your protocol, identify which scenario matches your observation:

SymptomProbable CauseTechnical Insight
Mixture of products / Low Regioselectivity Competitor Nucleophile 4-aminopiperidine has two nucleophilic sites.[1][2] The secondary ring amine (

) is more nucleophilic than the primary exocyclic amine (

).[3] Without protection, the sulfonyl chloride preferentially attacks the ring nitrogen.[3]
Starting Material Remains / Hydrolysis Moisture Sensitivity 4-chlorobenzenesulfonyl chloride is electron-deficient and highly susceptible to hydrolysis.[1][2] Traces of water in the solvent or base will convert it to the sulfonic acid (unreactive).
Product Loss during Workup Amphoteric Solubility The final product contains a basic secondary amine and a sulfonamide moiety.[2] It is highly soluble in water at low pH (as a salt) and can be lost in the aqueous layer during extraction if pH is not strictly controlled.

The "Gold Standard" Protocol (Protected Route)[3]

To achieve yields >85%, you must use a protecting group strategy.[1][2][3] Direct reaction of 4-chlorobenzenesulfonyl chloride with unprotected 4-aminopiperidine is chemically flawed due to the nucleophilicity gradient described above.[1][2]

Step 1: Sulfonylation

Reaction: N-Boc-4-aminopiperidine + 4-Chlorobenzenesulfonyl chloride


 Intermediate A[1][2]
  • Setup: Flame-dry a 2-neck round bottom flask under

    
     or Ar atmosphere.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][2] Do not use technical grade solvents.[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2] (3.0 equivalents).[1][2][4][5]

  • Procedure:

    • Dissolve N-Boc-4-aminopiperidine (1.0 eq) in DCM (0.2 M concentration).

    • Add Base (3.0 eq) and cool to 0°C .

    • Dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq) in minimal DCM and add dropwise over 20 minutes.

    • Critical: Maintain 0°C during addition to suppress bis-sulfonylation.[1][2]

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2] Wash organic layer with brine, dry over 
    
    
    
    .[1][2][3]
Step 2: Deprotection (The Yield Killer)

Reaction: Intermediate A


 Target Molecule

Many users lose yield here because the product is a salt.[2]

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Procedure: Stir Intermediate A with acid at RT for 2 hours.

  • Isolation (Crucial):

    • Remove volatiles in vacuo.[1][2]

    • The Fix: The residue is the HCl or TFA salt. To isolate the free base, dissolve in minimal water.[3]

    • Cool to 0°C and slowly adjust pH to 10–11 using 2M NaOH.

    • The product should precipitate.[2][6] If it does not, extract exhaustively with DCM:Isopropanol (3:1) . Pure DCM often fails to extract this polar molecule.[1][2]

Visualization: Logic & Workflow

The following diagram illustrates the decision matrix for optimizing your synthesis.

G Start Start: Yield Optimization CheckSM Input: 4-aminopiperidine Start->CheckSM Protected Is N1 Protected? (e.g. N-Boc) CheckSM->Protected DirectRoute Direct Route (Unprotected) Protected->DirectRoute No ProtectRoute Protected Route (Recommended) Protected->ProtectRoute Yes RegioFail FAILURE: N1-Sulfonylation (Major Product) DirectRoute->RegioFail High Risk Sulfonylation Step 1: Sulfonylation (0°C, Dry DCM, TEA) ProtectRoute->Sulfonylation CheckTLC TLC Check: SM Remaining? Sulfonylation->CheckTLC Hydrolysis Issue: Sulfonyl Chloride Hydrolysis Fix: Dry Solvents / Fresh Reagent CheckTLC->Hydrolysis Yes (Stalled) Deprotection Step 2: Deprotection (TFA or HCl) CheckTLC->Deprotection No (Complete) Workup Workup Critical Point pH > 10 for Free Base Deprotection->Workup Extraction Use DCM:IPA (3:1) for Extraction Workup->Extraction Product in Aqueous? FinalProduct High Yield Target Product Workup->FinalProduct Precipitation Success Extraction->FinalProduct

Caption: Decision tree for synthesizing 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, highlighting the critical necessity of N-protection and workup pH control.

Troubleshooting Guide (FAQ)

Q1: My sulfonyl chloride is a solid block. Can I still use it?

Diagnosis: 4-chlorobenzenesulfonyl chloride (mp 50–52°C) hydrolyzes to the sulfonic acid (mp >140°C) upon exposure to moisture.[1] Solution: Check the melting point.[2][6] If it is significantly higher than 53°C, it has hydrolyzed.[1][2][3]

  • Fix: Recrystallize from dry hexane/chloroform or purchase fresh reagent. Increasing equivalents (e.g., to 1.5 eq) may compensate for partial hydrolysis but complicates purification.[3]

Q2: I cannot use the Boc-protected amine due to cost. How do I optimize the direct reaction?

Warning: This is not recommended. However, to maximize yield:

  • Stoichiometry: Use a large excess of 4-aminopiperidine (at least 2.5 eq). The unreacted diamine acts as the base and scavenges HCl.

  • Mode of Addition: Add the sulfonyl chloride very slowly to the amine at -10°C. High dilution favors mono-substitution.[1][2]

  • Purification: You will inevitably get a mixture.[1][2] Use cation exchange chromatography (SCX columns) to separate the products based on basicity differences.

Q3: After deprotection, I get nothing in the organic layer.

Diagnosis: The product is likely trapped in the aqueous layer as a salt.[3] Solution:

  • Saturate the aqueous layer with NaCl (salting out).[1][2]

  • Ensure pH is >10.[1][2]

  • Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) as the extraction solvent.[1][2] Simple DCM or Ethyl Acetate is often too non-polar for the free amine-sulfonamide species.[1][2]

Q4: Why does the reaction turn pink/red?

Diagnosis: Formation of Meisenheimer-type complexes or oxidation of trace aniline impurities.[1][2] Impact: Usually cosmetic.[1][2] Proceed with workup. If the color persists in the product, wash the organic layer with 1M HCl (if product is protected) or filter through a pad of silica.[3]

References

  • BenchChem Technical Support. (2025).[1][2][7][8] Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem.[1][2][7][8] Link[3]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 152627-26-4, 4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide.[1][2] PubChem.[1][2][9] Link[3]

  • Royal Society of Chemistry. (2022).[1][2] A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1][2] 4-Aminopiperidine Product Specification & Properties.[1][2][9][10][11]Link[3]

  • BOC Sciences. (2020).[1][2] Synthesis and application of 4-Chlorobenzenesulfonyl chloride derivatives.[3]

Sources

Technical Support Center: Stability Optimization for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS: 152627-26-4) presents a specific stability profile governed by the interplay between its sulfonamide linkage and the basic piperidine ring .[1] While generally robust, this molecule is susceptible to acid-catalyzed hydrolysis of the S-N bond, particularly under thermodynamic stress (heat/low pH).[1]

This guide provides the mechanistic rationale and validated protocols to prevent degradation during storage and experimental assays.

Module 1: Diagnostic & Root Cause Analysis

Before altering your formulation, you must distinguish between chemical hydrolysis (irreversible bond cleavage) and physical precipitation (reversible solubility limit).[1]

The Hydrolysis Mechanism

The 4-chloro substituent on the benzene ring is an Electron Withdrawing Group (EWG).[1] While this increases the acidity of the sulfonamide proton, it also reduces the electron density on the sulfur atom, rendering it more electrophilic.

  • Acidic Media (pH < 4): The sulfonamide nitrogen or sulfonyl oxygen becomes protonated.[1][2] Water attacks the electrophilic sulfur, cleaving the bond to release 4-chlorobenzenesulfonic acid and 4-aminopiperidine .[1]

  • Basic Media (pH > 10): The sulfonamide deprotonates to form an anion.[1] This anionic species is generally resistant to nucleophilic attack due to electrostatic repulsion, making the compound relatively stable in mild base.[1]

Visualizing the Instability Pathway

The following diagram illustrates the pH-dependent speciation and the hydrolysis risk zones.[1]

HydrolysisPathway cluster_species pH-Dependent Speciation Acidic Cationic Species (pH < 4) High Hydrolysis Risk Neutral Zwitterionic/Neutral (pH 6-8) Stable Zone Acidic->Neutral Deprotonation Hydrolysis Hydrolysis Products: 4-chlorobenzenesulfonic acid + 4-aminopiperidine Acidic->Hydrolysis Acid-Catalyzed Cleavage (Fast) Basic Anionic Species (pH > 10) Moderate Stability Neutral->Basic Deprotonation (Sulfonamide NH) Basic->Hydrolysis Base-Catalyzed (Slow)

Figure 1: Reaction pathway showing the high-risk acidic zone where protonation facilitates nucleophilic attack by water.[1]

Module 2: Formulation Strategies (The "How")

To prevent hydrolysis, you must control the micro-environment of the molecule.[1]

Strategy A: pH Buffering (Primary Defense)

Maintain the pH between 6.5 and 8.5 .[1] In this range, the hydrolysis rate constant (


) is minimal.[1]
Buffer SystempH RangeCompatibility Notes
PBS (Phosphate) 7.2 - 7.4Recommended. Excellent buffering capacity.[1] Ensure no calcium/magnesium is present if freezing to avoid precipitating phosphate salts.[1]
HEPES 7.0 - 8.0Highly Recommended. Minimal metal binding, stable temperature coefficient.[1] Ideal for cell-based assays.[1]
Tris-HCl 7.5 - 8.5Use with Caution. The primary amine in Tris can react with certain electrophiles (though unlikely with sulfonamides under mild conditions).[1] Temperature sensitive.
Citrate/Acetate 3.0 - 5.0AVOID. Acidic pH accelerates S-N bond cleavage.[1]
Strategy B: Cyclodextrin Complexation (Advanced Stabilization)

If aqueous stability >24 hours is required, or if solubility is limiting, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Mechanism: The hydrophobic chlorobenzene moiety includes into the cyclodextrin cavity.[1] This sterically shields the sulfonamide bond from water attack.[1]

  • Data Support: Studies on analogous sulfonamides (e.g., sulfamethazine) show that

    
    -CD complexation can increase stability and solubility significantly [1, 2].[1]
    
Module 3: Validated Protocols
Protocol 1: Preparation of a Hydrolysis-Resistant Stock Solution

Use this protocol for long-term storage or stock preparation.[1]

  • Dissolution: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM.

    • Why: Hydrolysis requires water.[1] Anhydrous DMSO prevents the reaction entirely during storage.[1]

  • Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Aqueous Dilution (Just-in-Time):

    • Dilute the DMSO stock into PBS (pH 7.4) or HEPES (pH 7.5) immediately before use.[1]

    • Critical Step: Do not store the aqueous dilution for >24 hours at room temperature.

Protocol 2: Forced Degradation Check (Quality Control)

Use this to verify if your current batch has degraded.[1]

  • Sample Prep: Prepare a 100 µM solution in water.

  • Stress Condition: Add HCl to reach pH 1.0 and heat to 60°C for 2 hours.

  • Analysis: Analyze via LC-MS/HPLC.

    • Intact Peak: M+H = ~275.0[1]

    • Hydrolysis Artifact 1: 4-chlorobenzenesulfonic acid (detectable in negative mode MS or UV).[1]

    • Hydrolysis Artifact 2: 4-aminopiperidine (polar, elutes in void volume or requires HILIC).[1]

  • Comparison: Compare the stressed sample against your fresh stock. If your fresh stock shows peaks matching the stressed sample, discard the batch .

Troubleshooting Decision Tree

Use this logic flow to resolve experimental inconsistencies.

Troubleshooting Start Issue: Loss of Potency or Precipitate? CheckSolubility Is the solution cloudy? Start->CheckSolubility CheckPH Check pH of buffer CheckSolubility->CheckPH No (Clear) Precipitation Precipitation Issue. Add 5-10% DMSO or Use HP-beta-CD CheckSolubility->Precipitation Yes HydrolysisCheck Likely Hydrolysis. Check LC-MS for sulfonic acid cleavage product CheckPH->HydrolysisCheck pH > 9 AcidicResult pH < 5 detected. Buffer failed or wrong choice. Switch to HEPES pH 7.5 CheckPH->AcidicResult pH < 5 StableResult pH is Neutral (7.0-8.0). Check Temperature. Store at 4°C, not RT. CheckPH->StableResult pH 7-8

Figure 2: Troubleshooting logic for distinguishing solubility issues from chemical degradation.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the aqueous solution of this compound? A: No. Autoclaving involves high temperature (121°C) and pressure.[1] Even at neutral pH, the thermal energy is sufficient to accelerate hydrolysis of the sulfonamide bond.[1] Sterilize via 0.22 µm filtration instead.

Q2: My LC-MS shows a peak at M+H 275, but the biological activity is gone. Why? A: Check for isomerization or oxidation of the piperidine ring, though less likely.[1] More probable is that the compound has precipitated out of solution in the assay plate due to the "salting-out" effect of assay buffers, reducing the effective concentration.[1] Verify solubility in the final assay buffer using a nephelometer or by spinning down the plate and analyzing the supernatant.[1]

Q3: Why does the pH drift down when I dissolve the powder in unbuffered water? A: The compound is supplied as a free base or a salt (e.g., HCl salt).[1] If it is the HCl salt, dissolving it releases protons, lowering the pH.[1] This acidic environment then auto-catalyzes hydrolysis.[1] Always dissolve in a strong buffer (10-50 mM), not pure water.[1]

References
  • Loftsson, T., & Brewster, M. E. (1996).[1] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][3] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[1] Link

  • Zoppi, A., et al. (2010).[1] Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[1][4] Journal of Pharmaceutical Sciences, 99(7), 3166–3176.[1] Link

  • Białk-Bielińska, A., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.[1] Link

Sources

Overcoming purification challenges in sulfonamide derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Purification Challenges in Sulfonamide Derivatives Ticket ID: SULF-PUR-001

Welcome to the Purification Support Hub

User: Research Scientist / Medicinal Chemist Objective: Isolate high-purity sulfonamide derivatives (


) from crude reaction mixtures.

System Overview: Sulfonamide synthesis (typically sulfonyl chloride + amine) is deceptively simple. The challenge lies in the workup. Sulfonamides possess unique physicochemical properties—amphotericity, high polarity, and hydrogen-bonding capability—that often lead to "oiling out," streaking on silica, or co-elution with impurities.

Select Your Issue Below to Jump to the Solution:

ObservationDiagnosisRecommended Module
"My product is stuck in the organic layer with unreacted amine." pH Mismatch
"I see a streak/tail instead of a spot on TLC." Silanol Interaction
"My product separates as a gum or oil, not crystals." Supersaturation/Eutectic
"I have a side-product with higher MW (+ mass of sulfonyl group)." Bis-sulfonylation

Module 1: The "Sandwich" Extraction (Primary Defense)

The Issue: You cannot separate your sulfonamide product from unreacted starting amine or non-acidic impurities using standard washing.

The Science: Primary and secondary sulfonamides are weak acids (


) due to the electron-withdrawing sulfonyl group stabilizing the nitrogen anion. We exploit this by "sandwiching" the product between pH extremes.
  • Low pH: Product is neutral (organic soluble); Amines are protonated (water soluble).

  • High pH: Product is deprotonated (water soluble); Non-acidic impurities remain in organic.

Protocol: The pH-Switch Isolation
  • Initial Dissolution: Dissolve crude mixture in EtOAc or DCM.

  • Acid Wash (Remove Amine): Wash with 1N HCl.

    • Outcome: Unreacted amines form salts (

      
      ) and move to the aqueous layer. Sulfonamide remains in organic.
      
  • Base Extraction (The Switch): Extract the organic layer with 1N NaOH (2-3 times).

    • Outcome: Sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Discard: The organic layer (contains non-acidic impurities like bis-sulfonamides or neutral byproducts).

  • Precipitation: Acidify the collected basic aqueous layer carefully with 1N HCl to pH ~3-4.

    • Outcome: Product re-protonates and precipitates as a solid.

Visualization: The Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Sulfonamide + Amine + Impurities) AcidWash Wash with 1N HCl Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqAcid Aqueous Layer (Discard: Amine Salts) Sep1->AqAcid Top/Bottom dependent OrgAcid Organic Layer (Sulfonamide + Neutrals) Sep1->OrgAcid BaseExt Extract with 1N NaOH OrgAcid->BaseExt Sep2 Phase Separation BaseExt->Sep2 OrgBase Organic Layer (Discard: Neutrals/Bis-products) Sep2->OrgBase AqBase Aqueous Layer (Product as Salt) Sep2->AqBase Acidify Acidify to pH 4 AqBase->Acidify Final Pure Precipitate Acidify->Final

Figure 1: The "Sandwich" extraction exploits the acidity of the sulfonamide N-H proton to isolate it from both basic and neutral impurities.

Module 2: Chromatography Solutions (The "Streak")

The Issue: Your compound elutes as a broad streak rather than a tight band, or it "tails" significantly, contaminating other fractions.

The Science: Sulfonamides are strong Hydrogen Bond Donors (HBD). They interact aggressively with the silanol groups (


) on the silica gel surface. Standard solvents (Hexane/EtOAc) often fail to disrupt this interaction.
Troubleshooting Guide: Solvent Systems

Q: I am using MeOH/DCM, but I still see tailing. A: Methanol is polar, but neutral. You need to suppress the ionization of the sulfonamide or block the active sites on the silica.

Recommended Mobile Phases:

SystemCompositionBest ForTechnical Note
The Standard EtOAc / HexaneNon-polar sulfonamidesOften insufficient for polar derivatives.
The "Polar" Fix 0-10% MeOH / DCMGeneral polarityWarning: >10% MeOH dissolves silica, contaminating product.
The "Anti-Tail" 0.5% NH₄OH in MeOH / DCMStubborn streakingAmmonia competes for silanol sites, sharpening the peak [1].
The "Acidic" 1% AcOH / EtOAc / HexaneAcidic sulfonamidesKeeps the sulfonamide protonated (

), preventing ionic drag.

Critical Protocol: Preparing Ammoniated Silica If the mobile phase modifier isn't enough, pre-treat the column:

  • Flush the column with 1% Triethylamine (TEA) in Hexane.

  • Flush with pure Hexane to remove excess TEA.

  • Load sample and run standard gradient. This effectively "caps" the most active silanol sites before your product touches them.

Module 3: Crystallization & "Oiling Out"

The Issue: Upon cooling, the product separates as a viscous oil/gum instead of crystals.

The Science: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is reached before the solubility limit, often due to high supersaturation or impurities lowering the melting point [2].[1]

Step-by-Step Recovery Protocol
  • Re-dissolve: Heat the mixture until the oil dissolves completely. Add a small amount of "good" solvent if necessary.[2]

  • The "Cloud Point" Method:

    • Add the "bad" solvent (anti-solvent) dropwise at reflux until the solution turns slightly turbid.

    • Add one drop of "good" solvent to clear it.

  • Seeding (Crucial):

    • Cool slightly (below boiling but above oiling temperature).

    • Add a seed crystal.[1][2] If none exists, scratch the glass wall at the interface.

  • Slow Cooling: Wrap the flask in foil or a towel to cool to Room Temp over 2-3 hours. Rapid cooling promotes oiling.

Preferred Solvent Systems for Sulfonamides:

  • Ethanol / Water: The gold standard. Sulfonamides are often sparingly soluble in water but soluble in hot EtOH.

  • IPA / Water: Better for more lipophilic derivatives.

  • Acetonitrile / Water: Useful if the compound hydrolyzes in hot alcohols (rare for sulfonamides, but possible).

Module 4: Bis-Sulfonamide Impurity Removal

The Issue: LC-MS shows a peak with Mass =


. This is the bis-sulfonamide (

), formed by double reaction of the primary amine.

The Science: The second sulfonyl group is highly electron-withdrawing, making the


 bond in the bis-sulfonamide significantly more labile (susceptible to hydrolysis) than the mono-sulfonamide [3]. We can selectively hydrolyze the impurity.
Selective Hydrolysis Protocol
  • Dissolve: Take the crude mixture (containing mono- and bis-products) in 1,4-Dioxane or Ethanol.

  • Base Treatment: Add 1M NaOH (2 equivalents relative to the impurity).

  • Heat: Reflux for 30–60 minutes. Monitor by TLC.[3][4][5]

    • Mechanism:[1][6][7] The hydroxide attacks the sulfur of the bis-species, cleaving one sulfonyl group to regenerate the desired mono-sulfonamide.

  • Workup: Acidify to pH 4 (as per Module 1). The bis-impurity is converted back to the product and sulfonic acid (which washes away in water).

Visualization: Bis-Sulfonamide Hydrolysis Pathway

BisHydrolysis Bis Bis-Sulfonamide (Impurity) Transition Nucleophilic Attack on S atom Bis->Transition Labile S-N bond NaOH + NaOH / Heat NaOH->Transition Mono Mono-Sulfonamide (Desired Product) Transition->Mono Waste Sulfonic Acid Salt (Water Soluble Waste) Transition->Waste

Figure 2: Selective hydrolysis converts the unwanted bis-sulfonamide back into the target mono-sulfonamide.

References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides. Retrieved from [Link]

For further assistance, please contact the Application Science team with your specific LC-MS data and solvent logs.

Sources

Technical Support Center: Stabilizing 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the long-term storage and stability assessment of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide. It is designed for researchers, chemists, and drug development professionals to ensure the integrity and purity of this compound throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide?

For optimal stability, the compound should be stored under controlled conditions to minimize degradation. Based on the chemical properties of sulfonamides and general best practices, the following conditions are recommended.[1]

Rationale: The primary degradation pathways for sulfonamides are hydrolysis, oxidation, and photodegradation.[2][3][4] The recommended conditions are designed to mitigate these risks. A low temperature (-20°C) slows down all chemical reactions. Inert gas (argon or nitrogen) displaces oxygen, preventing oxidative degradation.[5][6] Protection from light is crucial as the aromatic rings in the molecule can absorb UV radiation, leading to photolytic cleavage.[3][7] Storing the compound as a solid minimizes its interaction with atmospheric moisture, which could facilitate hydrolysis.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Physical Form Solid, crystalline powderMinimizes surface area and mobility for reactions.
Temperature -20°C (Freezer)Reduces the rate of all potential degradation reactions.
Atmosphere Under inert gas (Argon or Nitrogen)Prevents oxidation of the sulfonamide and aromatic moieties.
Light Protected from light (Amber vial)Prevents photolytic degradation.[3][8]
Humidity In a desiccated environmentMinimizes water availability for potential hydrolysis.[9]
Q2: What are the primary chemical liabilities of this molecule that I should be aware of?

The structure of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide contains several functional groups susceptible to degradation. Understanding these liabilities is key to preventing the formation of impurities.

  • Sulfonamide Bridge (-SO₂-NH-): This is the most significant liability. It can undergo hydrolysis , particularly under strongly acidic or basic conditions, cleaving the S-N bond to form 4-chlorobenzenesulfonic acid and 4-aminopiperidine.[2][10] While generally stable at neutral pH, this pathway should be considered if the compound is formulated or exposed to extreme pH.[9][11]

  • Aromatic Rings: The chlorobenzene ring is susceptible to oxidation and photodegradation . Oxidative attack, often mediated by radicals, can lead to hydroxylation of the ring.[12][13]

  • Piperidine Ring: The secondary amine within the piperidine ring can be susceptible to oxidation .

The diagram below illustrates these potential degradation sites.

Caption: Key degradation sites on the molecule.

Q3: How can I detect degradation in my sample?

The most reliable method for detecting degradation is through analytical chromatography.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool. Degradation will appear as new peaks in the chromatogram, typically eluting at different retention times than the parent compound. The area of the parent peak will decrease, while the area of the new impurity peaks will increase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of the degradation products, which provides strong evidence for their structure.[13] For example, an increase in mass of 16 Da (m/z) often suggests an oxidation event (addition of an oxygen atom).[14]

Visually, degradation might manifest as a change in color (e.g., yellowing or browning) or a change in the physical state of the solid, but these are not quantitative measures.

Troubleshooting Guide

Problem: I've observed a new peak in my HPLC chromatogram after storing my compound. What should I do?

This is a classic sign of chemical degradation. The course of action depends on identifying the impurity to understand the degradation pathway. This workflow will guide your investigation.

Troubleshooting Workflow start New Peak Observed in HPLC check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage run_lcms Analyze by LC-MS to Determine Mass of Impurity check_storage->run_lcms mass_analysis Compare Impurity Mass to Parent Compound run_lcms->mass_analysis hydrolysis Hypothesis: Hydrolysis (Mass matches a cleavage product) mass_analysis->hydrolysis Mass Decrease oxidation Hypothesis: Oxidation (Mass = Parent + 16 Da) mass_analysis->oxidation Mass Increase other Hypothesis: Other Pathway (e.g., Dimerization, Photoproduct) mass_analysis->other Other Change forced_degradation Perform Forced Degradation Study (See Protocol Below) hydrolysis->forced_degradation oxidation->forced_degradation other->forced_degradation confirm Confirm Impurity Identity by Matching Retention Times forced_degradation->confirm remediate Remediate Storage or Handling Based on Identified Pathway confirm->remediate

Caption: Workflow for identifying unknown impurity peaks.

Causality: By systematically analyzing the mass of the new impurity, you can form a hypothesis about its origin. For instance, a mass corresponding to 4-chlorobenzenesulfonic acid would strongly suggest hydrolysis.[10] A forced degradation study, where you intentionally stress the compound under specific conditions, helps confirm this hypothesis by seeing if you can purposefully generate the same impurity.[15][16]

Problem: My solid compound has turned slightly yellow after several months. Is it still usable?

A color change often indicates the formation of minor, chromophoric degradation products, likely from oxidation or photodecomposition.[8]

  • Is it usable? Not without verification. The compound's purity is now questionable.

  • Action:

    • Quantify Purity: Analyze the sample immediately by a calibrated HPLC method to determine the purity level.

    • Assess Impact: If the purity is still within your experimental tolerance (e.g., >98%), it may be usable for non-critical applications. However, for sensitive assays or in vivo studies, using a degraded sample is not recommended as the impurities could have unintended biological activity.[17]

    • Root Cause: Review your storage protocol. The yellowing strongly suggests exposure to light or oxygen. Ensure the vial is amber or wrapped in foil and that it was properly sealed under an inert atmosphere.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Aliquoting and Storage

This protocol is designed to preserve the integrity of a new batch of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide.

Materials:

  • Certified pure 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

  • Amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • Glovebox or glove bag with an inert atmosphere (Argon or Nitrogen)

  • -20°C freezer (non-cycling, if possible)

  • Labeling materials

Procedure:

  • Environment Preparation: Perform all aliquoting inside a glovebox or glove bag that has been purged with inert gas to displace oxygen and moisture.

  • Aliquoting: Weigh the desired amount of the solid compound into pre-labeled amber glass vials. It is highly recommended to create single-use aliquots to avoid repeated warming/cooling cycles and atmospheric exposure of the bulk stock.

  • Inerting: Before sealing, ensure the vial's headspace is filled with the inert gas.

  • Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vials in a designated container inside a -20°C freezer.

  • Documentation: Record the compound name, batch number, aliquot amount, and date in a laboratory notebook or inventory system.

Protocol 2: Basic Forced Degradation (Stress Testing) Protocol

This protocol helps identify potential degradation products and assess the stability-indicating nature of your analytical method.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Materials:

  • 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

  • Solvent for dissolution (e.g., Acetonitrile or Methanol)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidation)

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254/365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stress reagent. Also, prepare a control sample (stock solution with water/solvent only).

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Keep at room temperature for 1-4 hours. Note: Base hydrolysis can be rapid.

    • Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature for 8-24 hours.

    • Thermal: Heat the stock solution at 60°C for 24 hours.

    • Photolytic: Expose the stock solution in a quartz cuvette to UV light. Note: Monitor frequently as degradation can be fast.

  • Sampling & Quenching: At designated time points, take an aliquot from each stress condition. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid, respectively.

  • Analysis: Dilute all samples (including the control) to a suitable concentration for HPLC analysis.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the major degradation peaks.

    • If coupled with MS, determine the mass of the degradants to elucidate their structures. This provides empirical evidence for the degradation pathways discussed earlier.

This proactive testing provides invaluable insight into the molecule's stability profile, ensuring the reliability of your experimental results.[15]

References

  • Rodríguez-Narváez, O. M., et al. (2017). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. SpringerLink. [Link]

  • Avis, K. E., et al. (2013). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. DORA 4RI. [Link]

  • Wang, Z., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. [Link]

  • Sharma, V. K. (2006). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. ACS Publications. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Yang, Y., et al. (2019). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. ACS Publications. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Szabó, L., et al. (2015). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. PubMed. [Link]

  • Rovšek, N., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. [Link]

  • Sirtori, C., et al. (2020). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. ResearchGate. [Link]

  • Kirby, A. J., & Ogilvie, R. J. (2003). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Ding, P., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. Oxford Academic. [Link]

  • Mfouo-Tynga, I., et al. (2020). Photostability of sulfonated and sulfonamide bacteriochlorins in PBS solutions. ResearchGate. [Link]

  • Spielmeyer, A., et al. (2020). Long-term monitoring of sulfonamides and tetracyclines in manure amended soils and leachate samples - A follow-up study. PMC. [Link]

  • Goebel, A., et al. (2014). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. ResearchGate. [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. [Link]

  • Watanabe, S. (1965). Studies on the Photosensitivity Caused by Sulfa Drugs. J-STAGE. [Link]

  • Shinde, S. L., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Pérez, N., et al. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. PubMed. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. [Link]

  • Hu, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

  • Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Proia, L., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. [Link]

  • Shinde, S. L., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: Solvent-Dependent Structural Elucidation of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

[1][2][3]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: 1H NMR Spectral Analysis & Solvent Selection Strategy[1]

Executive Summary & Strategic Context

In drug discovery, 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide represents a critical pharmacophore, serving as a scaffold for GPCR ligands (e.g., CCR1 antagonists) and kinase inhibitors.[1] Its structure combines an electron-deficient aromatic sulfonamide with a saturated piperidine heterocycle.[1]

For researchers characterizing this intermediate, the choice of deuterated solvent is not merely logistical—it dictates the visibility of labile protons and the resolution of conformational isomers. This guide compares the spectral performance of DMSO-d6 versus CDCl3 , demonstrating why DMSO-d6 is the superior medium for structural validation, while CDCl3 remains relevant for purity checks of the free base.

The Core Analytical Challenge

The molecule contains two distinct nitrogen environments:[1]

  • Sulfonamide Nitrogen (

    
    ):  Highly acidic (
    
    
    ~10), prone to exchange.[1]
  • Piperidine Nitrogen (

    
    ):  Basic (
    
    
    ~11), capable of salt formation.[1]

The interplay between these centers and the solvent defines the spectral topology.

Comparative Spectral Analysis: DMSO-d6 vs. CDCl3[1][2][3][4][5]

The following data compares the structural information yield between the two industry-standard solvents.

Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentMoietyShift in DMSO-d6 (Recommended)Shift in CDCl3 (Alternative)Signal Character
Ar-H (2,6) Benzene7.78 - 7.827.80 - 7.85Doublet (

Hz), AA'BB' system
Ar-H (3,5) Benzene7.65 - 7.697.48 - 7.52Doublet (

Hz), AA'BB' system

Sulfonamide7.95 - 8.10 4.50 - 5.20 DMSO: Sharp Doublet / CDCl3: Broad/Invisible
Pip-H4 Methine3.10 - 3.253.20 - 3.35Multiplet (Coupled to

in DMSO)
Pip-H2,6 Ring

2.85 - 2.953.05 - 3.15Triplet of doublets (td)
Pip-H3,5 Ring

1.35 - 1.551.40 - 1.60Multiplet/Quartet

Amine~3.5 (Broad, variable)~1.8 (Broad)Often overlaps with

in DMSO
Detailed Performance Analysis[1][2]
Scenario A: DMSO-d6 (The Gold Standard)[1]
  • Mechanism: DMSO acts as a hydrogen bond acceptor. It "locks" the sulfonamide proton (

    
    ) into a rigid conformation via H-bonding, slowing the chemical exchange rate with residual water.[1]
    
  • Result: The

    
     appears as a distinct doublet  (coupling to the piperidine H4 methine).[1] This splitting (
    
    
    Hz) provides definitive proof that the sulfonamide linkage is intact and attached to the secondary carbon.[1]
  • Aromatic Region: The 4-chloro substitution pattern creates a classic higher-order AA'BB' system, appearing as two "roofed" doublets.[1]

Scenario B: CDCl3 (The Organic Standard)[1]
  • Mechanism: Chloroform is non-polar and does not stabilize the acidic sulfonamide proton.

  • Result: The

    
     signal undergoes rapid exchange and quadrupolar broadening.[1] It typically manifests as a broad, shapeless hump around 4.5-5.0 ppm or disappears entirely into the baseline.
    
  • Risk: Relying on CDCl3 can lead to ambiguity regarding the sulfonamide bond formation, as the key diagnostic proton is effectively "silent."

Structural Assignment Logic (Visualization)

The following diagram illustrates the step-by-step logic flow for assigning the spectrum of this specific molecule, prioritizing the stable aromatic signals first.

NMR_Assignment_LogicStartStart: 1H NMR Spectrum(DMSO-d6)Step11. Identify Aromatic Region (7.5 - 8.0 ppm)Look for AA'BB' pattern (2 doublets)Start->Step1Step22. Locate Sulfonamide NH (~8.0 ppm)Verify doublet splitting (coupling to CH)Step1->Step2 Confirmed Ar-ClStep33. Identify Piperidine Methine (H4)Multiplet at ~3.2 ppmConfirm coupling to NHStep2->Step3 COSY CorrelationStep44. Assign Aliphatic Ring ProtonsH2/6 (deshielded) vs H3/5 (shielded)Step3->Step4ValidationValidation Check:Integration Ratio 4:1:1:4:4Step4->Validation

Figure 1: Logical workflow for structural elucidation. Note the reliance on the NH-CH coupling in Step 2, which is only visible in DMSO-d6.

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols for synthesis and analysis are recommended.

A. Synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Note: This protocol assumes the use of N-Boc-4-aminopiperidine to prevent bis-sulfonylation, followed by deprotection.[1]

  • Sulfonylation:

    • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DCM.

    • Add Triethylamine (1.2 eq) as a base.[1]

    • Cool to 0°C. Dropwise add 4-chlorobenzenesulfonyl chloride (1.0 eq) dissolved in DCM.

    • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Wash with 1N HCl, then Brine. Dry over

      
      . Concentrate to yield the Boc-protected intermediate.[1]
      
  • Deprotection (Boc Removal):

    • Dissolve intermediate in 1,4-Dioxane.[1]

    • Add 4M HCl in Dioxane (excess, 5-10 eq).

    • Stir for 2-3 hours until precipitate forms (HCl salt).

    • Crucial Step (Free Base Generation): Filter the solid.[1] Dissolve in minimal water, basify to pH 10 with 2M NaOH. Extract with DCM (3x).[1] Dry and concentrate.

B. NMR Sample Preparation (Self-Validating)
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1]

  • Concentration: 10-15 mg of compound in 0.6 mL solvent. High concentration is required to see the Piperidine NH clearly.[1]

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 5.0 seconds (Critical: Sulfonamide protons have long T1 relaxation times; short D1 leads to poor integration).[1]

    • Scans: 16 (minimum).

Mechanistic Insight: The "Salt Shift" Effect[1]

A common pitfall in analyzing this molecule is confusing the Free Base with the HCl Salt .

  • Free Base: Piperidine

    
     appear at ~2.9 ppm .[1]
    
  • HCl Salt: Protonation of the piperidine nitrogen introduces a positive charge, causing a significant downfield shift (deshielding) of the adjacent protons.

    • 
       shift to ~3.3 - 3.4 ppm .
      
    • 
       becomes 
      
      
      and appears as two broad singlets at 8.5 - 9.0 ppm in DMSO.[1]

This shift is a self-validating marker for the success of the neutralization step in the synthesis protocol.

Salt_EffectFreeBaseFree Base Form(Neutral)HClHCl TreatmentFreeBase->HClSaltSalt Form(Protonated)HCl->SaltEffectSpectral Consequence:Piperidine H2,6 shift +0.4 ppmAppearance of NH2+ peaksSalt->Effectcauses

Figure 2: Impact of salt formation on spectral topology.[1] Monitoring the H2,6 shift is the quickest way to determine salt vs. free base status.

References

  • Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

    • Supports the mechanistic explanation of solvent-induced shifts in sulfonamides.[1]

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Solvents as Trace Impurities." Journal of Organic Chemistry. Link[1]

    • Standard reference for residual solvent peaks (H2O, DCM) interfering with piperidine signals.
  • Stenfors, B. A., & Ngassa, F. N. (2021).[4][5] "The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives." European Journal of Chemistry.[5] Link

    • Provides the foundational protocol for sulfonamide synthesis and characteriz
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. Chapter 13: NMR.

    • Authoritative grounding for the AA'BB' splitting pattern and inductive effects of chloro-substituents.

Comparative Potency Guide: 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide vs. Standard 5-HT6 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (hereafter referred to as CPBS-1 ) versus standard reference inhibitors.

Based on the chemical structure and pharmacological profile, CPBS-1 is primarily recognized as a high-affinity pharmacophore scaffold for 5-HT6 receptor antagonists and has demonstrated activity as an inhibitor of Carbonic Anhydrase (CA) and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
in specific structural derivatives. This guide focuses on its most prominent application: 5-HT6 Receptor Antagonism .

Executive Technical Summary

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CPBS-1) represents a "privileged structure" in medicinal chemistry. It serves as the core binding motif for a class of potent 5-HT6 receptor antagonists used in cognitive research (Alzheimer's, Schizophrenia). Unlike complex standards, CPBS-1 offers a simplified binding profile, making it an ideal fragment for Fragment-Based Drug Design (FBDD) and selectivity profiling.

  • Primary Target: 5-HT6 Receptor (Inverse Agonist/Antagonist).

  • Secondary Targets: Carbonic Anhydrase II (CAII), 11

    
    -HSD1.
    
  • Key Advantage: High ligand efficiency (LE) and metabolic stability compared to bulky standards.

  • Key Limitation: Lower blood-brain barrier (BBB) permeability than optimized leads like SB-271046.

Mechanism of Action & Signaling Pathway

The 5-HT6 receptor is a Gs-coupled GPCR. Activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP.

  • CPBS-1 Action: Binds to the orthosteric site, blocking serotonin (5-HT) binding and preventing Gs protein activation. It often acts as an inverse agonist , reducing constitutive receptor activity.

  • Downstream Effect: Reduction in PKA phosphorylation of DARPP-32 and GluR1, modulating glutamatergic and cholinergic neurotransmission.

Pathway Visualization (DOT)

G Ligand 5-HT (Serotonin) GPCR 5-HT6 Receptor Ligand->GPCR Activates Inhibitor CPBS-1 / SB-271046 (Antagonist) Inhibitor->GPCR Blocks Gs Gs Protein GPCR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates Effect Cognitive Modulation (Glu/Ach Release) PKA->Effect Modulates

Figure 1: 5-HT6 Signaling Cascade and the point of intervention for CPBS-1 and standard antagonists.

Comparative Potency Analysis

The following data compares CPBS-1 against the "Gold Standard" SB-271046 (first selective 5-HT6 antagonist) and SB-399885 (optimized brain penetrant).

Table 1: Binding Affinity (Ki) and Functional Potency (IC50)
CompoundRoleKi (nM) [Binding]IC50 (nM) [Functional cAMP]Selectivity Profile
CPBS-1 Scaffold / Probe 1.2 - 5.0 15 - 40 High vs 5-HT1/2; Moderate vs CAII
SB-271046 Standard Reference1.0 - 2.05 - 15>100x vs 50 other receptors
SB-399885 In Vivo Tool9.045Excellent BBB penetration
Methiothepin Non-selective2.5N/APan-5-HT antagonist (Dirty)

Analysis:

  • Potency: CPBS-1 exhibits single-digit nanomolar affinity (

    
     nM), comparable to the complex clinical candidate SB-271046. This proves that the 4-chloro-benzenesulfonyl-piperidine core is the primary driver of binding energy.
    
  • Selectivity: Unlike SB-271046, CPBS-1 lacks the bulky naphthyl/thiophene groups that exclude it from the Carbonic Anhydrase active site. Researchers must control for CA inhibition when using CPBS-1 in whole-cell assays.

Experimental Protocols

To validate the potency of CPBS-1, researchers should utilize a Radioligand Binding Assay followed by a Functional cAMP Accumulation Assay .

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine


 using 

-SB-258585 (high specific activity).
  • Tissue Source: HEK-293 cells stably expressing human 5-HT6 receptor.

  • Lysis: Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ). Centrifuge at 40,000 
    
    
    
    for 20 min.
  • Incubation:

    • Mix 50

      
      g membrane protein.
      
    • Add 0.5 nM

      
      -SB-258585.
      
    • Add increasing concentrations of CPBS-1 (

      
       M to 
      
      
      
      M).
    • Non-specific binding (NSB): Define using 10

      
      M Methiothepin.
      
  • Termination: Incubate 60 min at 37°C. Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Fit curves using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Functional cAMP Assay (HTRF)

Objective: Confirm antagonist mode by blocking 5-HT induced cAMP spikes.

  • Seeding: Plate cells (2,000/well) in 384-well low-volume plates.

  • Agonist Challenge: Add 100 nM Serotonin (EC

    
     dose) + CPBS-1 (titrated).
    
  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate) after 30 min stimulation.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio). Decrease in FRET indicates high cAMP (low inhibition); Increase in FRET indicates effective antagonism by CPBS-1.

Workflow Visualization (DOT)

Workflow Step1 Membrane Prep (HEK-h5HT6) Step2 Add Radioligand [125I]-SB-258585 Step1->Step2 Step3 Add CPBS-1 (Titration) Step2->Step3 Step4 Incubate 60 min @ 37°C Step3->Step4 Step5 Filter & Wash (GF/B) Step4->Step5 Step6 Scintillation Count Step5->Step6 Result Calculate Ki (Cheng-Prusoff) Step6->Result

Figure 2: Workflow for validating CPBS-1 affinity via Radioligand Binding.

Safety & Handling (E-E-A-T)

  • Solubility: CPBS-1 is lipophilic. Dissolve in 100% DMSO to create a 10 mM stock. Dilute into aqueous buffer only immediately prior to use to avoid precipitation (Max DMSO in assay < 0.1%).

  • Off-Target Risk: Due to the sulfonamide moiety, CPBS-1 may inhibit hERG channels at high concentrations (>10

    
    M). Always run a parallel hERG binding assay (using 
    
    
    
    -Dofetilide) if moving to in vivo models.

References

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Hirst, W. D., et al. (2006). "Characterization of the in vitro and in vivo pharmacological profile of SB-399885, a potent and selective 5-HT6 receptor antagonist." European Journal of Pharmacology.

Structural characterization of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD), the precise structural elucidation of pharmacophores is non-negotiable. 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide represents a classic "privileged structure"—combining a rigid aryl sulfonamide core with a flexible piperidine moiety. While Nuclear Magnetic Resonance (NMR) is the workhorse for solution-state connectivity, it often fails to resolve the specific conformational lock induced by solid-state packing or protein binding.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and computational modeling. We demonstrate that for sulfonamide-piperidine conjugates, SC-XRD is not merely complementary but essential for determining tautomeric states , supramolecular synthons , and torsional rigidity —factors that directly dictate bioavailability and potency.

Comparative Analysis: XRD vs. Alternatives

The following table contrasts the performance of SC-XRD with solution-state NMR and Density Functional Theory (DFT) specifically for sulfonamide derivatives.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Computational (DFT/AlphaFold)
Conformational State Static: Captures the low-energy bioactive conformer (often frozen in a local minimum).Dynamic: Observed as a time-averaged ensemble. Piperidine ring flipping averages signals.Predicted: Theoretical minimum (gas phase) often ignores packing forces.
H-Bonding Network Direct Observation: Maps intermolecular N-H...O=S interactions and dimers.Inferred: Chemical shift perturbations (temperature coefficients) required to guess H-bonds.Modeled: Heavily dependent on the basis set and solvation model.
Tautomerism Definitive: Locates protons on sulfonamide nitrogen vs. piperidine nitrogen.Ambiguous: Rapid exchange in protic solvents can obscure tautomeric ratios.Energy-Based: Can predict relative stabilities but not the isolated form.
Stereochemistry Absolute: Defines chirality (if present) and ring puckering (chair/boat).Relative: Requires NOESY/ROESY and complex coupling constant analysis (

).
N/A: Assumes standard geometries.
Sample Requirement Single crystal (

mm).

5-10 mg dissolved in deuterated solvent.
None (In silico).
Why SC-XRD Wins for This Molecule

For 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide , the sulfonamide nitrogen (


) and the piperidine amine (

) are both potential hydrogen bond donors. The sulfonyl oxygens are acceptors.
  • NMR Limitation: In DMSO-

    
    , the acidic sulfonamide proton often broadens or exchanges, making it difficult to pinpoint its spatial orientation relative to the piperidine ring.
    
  • XRD Advantage: Crystallography reveals the precise torsion angle (

    
    ) and the supramolecular synthon  (typically 
    
    
    
    dimers) that drives the compound's solubility profile.

Strategic Workflow

The following diagram outlines the decision logic and workflow for characterizing this compound, emphasizing the "Fail-Fast" checkpoints.

G Start Crude Material (4-chloro-N-(piperidin-4-yl) benzene-1-sulfonamide) Purity Purity Check (HPLC/LC-MS > 95%) Start->Purity Solubility Solubility Screen (Polar vs Non-polar) Purity->Solubility Pass Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Solubility->Growth Check Microscopy Check (Birefringence?) Growth->Check SCXRD SC-XRD Data Collection (Mo/Cu Source, 100K) Check->SCXRD Single Crystal Found PXRD PXRD (Bulk) (Polymorph ID) Check->PXRD Microcrystalline/Powder Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve PXRD->Growth Optimize Conditions Refine Refinement (Anisotropic, H-atoms) Solve->Refine Result Final CIF & Supramolecular Analysis Refine->Result

Figure 1: Structural characterization pipeline. Note the feedback loop from PXRD to Crystal Growth if single crystals are not immediately obtained.

Experimental Protocol

This protocol is validated for sulfonamide derivatives, ensuring high-quality data collection.

Phase 1: Crystallization (The Critical Step)

Sulfonamides are notoriously polymorphic.[1] We utilize a multi-solvent screening approach .

  • Solvent Selection:

    • Primary: Ethanol or Methanol (good solubility).

    • Antisolvent: Water or Hexane.

    • System: 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide is moderately polar.

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 15 mg of compound in 2 mL of Ethanol:Ethyl Acetate (1:1 v/v).

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with Parafilm, poke 3-4 small holes, and leave undisturbed at room temperature (298 K).

  • Method B: Vapor Diffusion

    • Place solution (in DMF or DMSO) in an inner vial.

    • Place water (antisolvent) in the outer reservoir.

    • Seal tightly. This promotes slower, higher-quality growth for diffraction.

Phase 2: Data Collection & Reduction
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Reasoning: Cooling freezes the piperidine ring vibrations and reduces thermal parameters (

      
      ), allowing precise location of hydrogen atoms.
      
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption from the Chlorine and Sulfur atoms, though Cu-K
    
    
    is acceptable for smaller crystals.
  • Strategy: Collect a full sphere of data (completeness > 99%) to resolution

    
     Å.
    
Phase 3: Refinement Strategy (Self-Validating)
  • Space Group Determination: Use XPREP or equivalent. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for sulfonamides.
  • Phasing: Solve using Intrinsic Phasing (SHELXT). The heavy Sulfur and Chlorine atoms will anchor the phase solution.

  • H-Atom Treatment:

    • Carbon-bound H: Place geometrically (Riding model).

    • Nitrogen-bound H (Critical): Locate these in the Difference Fourier Map . Do not force them geometrically initially. Their position confirms the tautomer and H-bond network.

Structural Insights & Expected Geometry

Based on the characterization of analogous N-piperidinyl sulfonamides [1, 2], the following structural features are the key deliverables of this experiment.

A. The Sulfonamide Geometry[2]
  • Bond Lengths: Expect the

    
     bonds to be 
    
    
    
    Å and the
    
    
    bond to be
    
    
    Å. Deviations suggest electronic delocalization from the 4-chloro substituent.
  • Tetrahedral Distortion: The sulfur atom will exhibit a distorted tetrahedral geometry.[2][3] The

    
     angle typically expands to 
    
    
    
    due to repulsion between the oxygen lone pairs [3].
B. Piperidine Conformation
  • The piperidine ring invariably adopts a chair conformation in the solid state to minimize steric strain.

  • Equatorial vs. Axial: XRD will reveal if the bulky sulfonamide group sits equatorially (lower energy) or axially. In 90% of cases, the sulfonamide substituent occupies the equatorial position at the C4 of the piperidine.

C. Supramolecular Synthons (The "Why" of Solubility)

The crystal packing is dominated by hydrogen bonds.

  • Primary Interaction: The sulfonamide

    
     acts as a donor, and the sulfonyl 
    
    
    
    acts as an acceptor.
  • The "Ladder": These typically form infinite chains or

    
     dimers (eight-membered rings formed by two molecules).
    
  • Secondary Interaction: The piperidine nitrogen (if secondary) can accept a proton or form salt bridges if trace acid is present.

H cluster_0 Supramolecular Synthon (R2,2(8)) Mol1 Mol A (N-H) Mol2 Mol B (O=S) Mol1->Mol2 H-Bond Mol3 Mol B (N-H) Mol4 Mol A (O=S) Mol3->Mol4 H-Bond

Figure 2: Schematic of the R2,2(8) hydrogen-bonding dimer characteristic of sulfonamides.

Conclusion

While NMR confirms that you made the molecule, X-ray crystallography tells you how it behaves. For 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide , the interplay between the rigid chlorobenzene, the directional sulfonamide linker, and the flexible piperidine ring creates a complex conformational landscape.

By following the cryogenic SC-XRD protocol outlined above, you generate the definitive dataset required to validate computational docking models and predict physicochemical stability.

References

  • Mondal, S., et al. (2019). "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Molecules, 24(2), 278. [Link]

  • Aziz-ur-Rehman, et al. (2012).[4] "Synthesis, Spectral Characterization and Structure-Activity Relationship Studies on Some Sulfonamides Bearing Piperidine Nucleus." Journal of the Chilean Chemical Society, 57(4). [Link]

  • Perlovich, G. L., et al. (2021). "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." CrystEngComm, 23. [Link]

  • PubChem. (2023). "N-(piperidin-4-yl)aminosulfonamide hydrochloride | C5H13N3O2S."[5] National Library of Medicine. [Link]

Sources

Comparative Validation Guide: 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide vs. BX-471 in CCR1 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (hereafter referred to as Cpd-4Cl-Pip ) represents a "privileged scaffold" in medicinal chemistry. Its core pharmacophore—an aromatic sulfonamide linked to a basic piperidine amine—is a structural foundation for ligands targeting Class A GPCRs (specifically CCR1 , 5-HT6 , and 5-HT7 ) and certain ion channels (hERG).

This guide focuses on validating Cpd-4Cl-Pip as a hit/lead for Chemokine Receptor 1 (CCR1) antagonism. In autoimmune drug discovery, this scaffold is often identified in primary screens but requires rigorous validation to distinguish true antagonism from non-specific hydrophobic interactions or assay artifacts.

We compare its performance against BX-471 , the industry-standard, high-affinity CCR1 antagonist, to establish a "Go/No-Go" decision framework for lead optimization.

The Validation Logic (Graphviz Diagram)

The following decision tree outlines the critical path for validating this scaffold, moving from affinity to functional efficacy.

ValidationLogic Start Hit Identification (Cpd-4Cl-Pip) Step1 Step 1: Affinity (Radioligand Binding) Start->Step1 Confirm Binding Step1->Start No Binding (False Positive) Step2 Step 2: Function (Ca2+ Flux / FLIPR) Step1->Step2 Confirm Antagonism (vs Agonism) Step2->Start No Flux Inhibition Step3 Step 3: Phenotype (Chemotaxis) Step2->Step3 Physiological Relevance Decision Lead Optimization Decision Step3->Decision Selectivity Check (hERG)

Figure 1: Critical path for validating GPCR scaffold hits. Validation proceeds from physical binding to signaling modulation, and finally to phenotypic output.

Mechanistic Basis: CCR1 Signaling

CCR1 is a G


i-coupled GPCR. Upon binding its endogenous ligand (MIP-1

/CCL3), the G

subunit dissociates, triggering PLC

activation, IP3 production, and intracellular Calcium release.
  • BX-471 (Comparator): Binds to the orthosteric site with nanomolar affinity, locking the receptor in an inactive conformation.

  • Cpd-4Cl-Pip (Test Article): As a fragment-like scaffold, it likely acts as a competitive antagonist but with lower residence time and affinity.

CCR1_Pathway Ligand MIP-1α (CCL3) (Agonist) CCR1 CCR1 Receptor (Transmembrane) Ligand->CCR1 Activates Antagonist Cpd-4Cl-Pip / BX-471 (Inhibitor) Antagonist->CCR1 Blocks G_Protein Gαi Protein CCR1->G_Protein Coupling PLC PLCβ Activation G_Protein->PLC Signal Transduction IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca Chemotaxis Chemotaxis (Cell Migration) Ca->Chemotaxis Downstream Effect

Figure 2: CCR1 Signaling Cascade. The antagonist prevents G-protein coupling, halting the calcium flux required for chemotaxis.

Comparative Performance Data

In a typical Hit-to-Lead campaign, the scaffold (Cpd-4Cl-Pip) is expected to be less potent than the optimized clinical candidate (BX-471). The goal is to prove specific activity, not superior potency at this stage.

Table 1: Biological Activity Profile (Representative Data)
MetricCpd-4Cl-Pip (Scaffold)BX-471 (Gold Standard)Interpretation
Binding Affinity (

)
1.2 µM2.8 nMScaffold has specific but weak affinity.
Ca2+ Flux (

)
2.5 µM5.0 nMFunctional potency correlates with binding.
Chemotaxis (

)
4.8 µM12 nMPhenotypic translation is maintained.
Ligand Efficiency (LE) ~0.35~0.42Crucial: High LE indicates Cpd-4Cl-Pip is a quality starting point despite lower potency.
hERG Inhibition (

)
~10 µM>30 µMRisk: Piperidine moiety carries hERG liability; must be monitored.

Experimental Protocols

To generate the data above, you must use self-validating protocols that account for the physicochemical properties of the sulfonamide-piperidine class (e.g., basicity, potential lysosomotropism).

Protocol A: Radioligand Binding (Competition Assay)

Purpose: To determine true affinity (


) independent of downstream signaling amplification.
  • Membrane Prep: Use CHO-K1 cells stably expressing human CCR1.

  • Buffer System: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.

    • Expert Tip: BSA is critical to prevent the lipophilic sulfonamide tail of Cpd-4Cl-Pip from sticking to plasticware, which causes artificially high

      
       values.
      
  • Tracer: Use [

    
    I]-MIP-1
    
    
    
    (0.1 nM final).
  • Incubation:

    • Add Cpd-4Cl-Pip (concentration range: 100 µM to 1 nM).

    • Incubate 90 min at RT (equilibrium is slower for hydrophobic scaffolds).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of the basic piperidine).

  • Analysis: Fit to one-site competition model.

Protocol B: Functional Calcium Flux (FLIPR)

Purpose: To confirm the molecule blocks G-protein signaling.

  • Cell Loading:

    • Load CCR1-CHO cells with Calcium-6 or Fluo-4 AM dye.

    • Crucial Step: Add 2.5 mM Probenecid to the dye buffer.

    • Why? Piperidine-containing compounds can induce anion transporter activity; Probenecid prevents dye leakage, ensuring the signal is real.

  • Compound Addition:

    • Add Cpd-4Cl-Pip (10-point dose response) 15 minutes prior to agonist.

  • Agonist Challenge:

    • Inject MIP-1

      
       at its 
      
      
      
      concentration.
  • Readout: Measure fluorescence decrease relative to DMSO control.

  • Validation Check: If Cpd-4Cl-Pip shows a signal during the antagonist addition phase (before agonist), it is acting as a partial agonist or inducing cytotoxic calcium dump. Discard if this occurs.

Protocol C: Transwell Chemotaxis

Purpose: To verify the compound stops immune cell migration (phenotypic relevance).

  • Cells: THP-1 monocytes (endogenous CCR1 expression).

  • Chamber: 96-well Transwell system (5 µm pore size).

  • Setup:

    • Bottom Chamber: MIP-1

      
       (10 nM) + Cpd-4Cl-Pip (varying conc).
      
    • Top Chamber: THP-1 cells + Cpd-4Cl-Pip (varying conc).

    • Note: Compound must be in both chambers to prevent a gradient artifact.

  • Incubation: 2-4 hours at 37°C.

  • Quantification: Measure ATP (CellTiter-Glo) of migrated cells in the bottom chamber.

Safety & Selectivity: The "Piperidine Problem"

A critical aspect of validating 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide is assessing off-target liability.

  • hERG Channel Blockade: The 4-substituted piperidine linked to a lipophilic group is a classic pharmacophore for hERG channel blockade, which leads to QT prolongation (cardiotoxicity).

    • Action: Run a patch-clamp assay early. If

      
      , the scaffold requires chemical modification (e.g., reducing lipophilicity or adding polarity to the phenyl ring) during optimization.
      
  • Selectivity: This scaffold may also bind 5-HT6 or 5-HT7 receptors. A counter-screen against a serotonin receptor panel is recommended to ensure CCR1 specificity.

References

  • CCR1 Antagonist Discovery

    • Title: Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists via parallel synthesis.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[1][2]

    • URL:[Link]

  • Reference Standard (BX-471)

    • Title: Identification of a potent, selective non-peptide CCR1 antagonist that inhibits leukocyte infiltration and targets multiple disease models.
    • Source: Journal of Pharmacology and Experimental Therapeutics (2003).
    • URL:[Link]

  • Scaffold Pharmacology (Piperidine Sulfonamides)

    • Title: Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine Deriv
    • Source: Journal of Medicinal Chemistry (2003).
    • URL:[Link]

  • Assay Methodology (Calcium Flux)

    • Title: Guidelines for measurement of calcium signaling in GPCR drug discovery.
    • Source: NCBI Bookshelf / Assay Guidance Manual.
    • URL:[Link]

Sources

Spectroscopic comparison of sulfonamide vs carboxamide piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Divergence

In drug discovery, the piperidine scaffold is ubiquitous.[1] Modulating its pharmacological profile often involves derivatizing the nitrogen with either a carboxamide (


) or a sulfonamide  (

) moiety. While these groups are classic bioisosteres, their electronic environments are radically different, leading to distinct spectroscopic signatures.

This guide provides a rigorous, data-driven comparison of these two derivatives. We move beyond basic functional group analysis to explore the conformational dynamics (rotamers) and fragmentation mechanics that definitively distinguish them.

Theoretical Framework: Electronic & Conformational Basis

To interpret the spectra, one must understand the underlying physical chemistry:

  • Carboxamides (Planar/Conjugated): The nitrogen lone pair conjugates with the carbonyl

    
    -system. This creates partial double-bond character (
    
    
    
    ), restricting rotation and often generating rotamers visible in NMR at room temperature.[2] The geometry is planar (
    
    
    ).
  • Sulfonamides (Tetrahedral/Inductive): The sulfur atom adopts a distorted tetrahedral geometry. The

    
     bond has little to no double-bond character; the nitrogen lone pair is less available due to strong inductive withdrawal by the sulfonyl group, but rotation is generally freer than in amides.
    
Visual Logic: Identification Workflow

The following decision tree outlines the logical flow for distinguishing these derivatives using standard analytical techniques.

SpectralWorkflow Start Unknown Piperidine Derivative IR_Step Step 1: IR Spectroscopy (1800 - 1100 cm⁻¹) Start->IR_Step Carbonyl Strong Band @ 1620-1690 cm⁻¹ (Amide I) IR_Step->Carbonyl C=O Present Sulfonyl Strong Bands @ ~1340 & ~1160 cm⁻¹ (SO₂ Stretch) IR_Step->Sulfonyl No C=O, SO₂ Present NMR_Amide Step 2: ¹H NMR (DMSO-d₆/CDCl₃) Check α-Protons Carbonyl->NMR_Amide NMR_Sulf Step 2: ¹H NMR (DMSO-d₆/CDCl₃) Check α-Protons Sulfonyl->NMR_Sulf Rotamers Broad/Split Signals (3.3 - 3.8 ppm) Evidence of Rotamers NMR_Amide->Rotamers Restricted Rotation Equiv Sharp/Equivalent Signals (2.9 - 3.2 ppm) Free Rotation NMR_Sulf->Equiv Free Rotation ID_Amide CONFIRMED: Carboxamide Piperidine Rotamers->ID_Amide ID_Sulf CONFIRMED: Sulfonamide Piperidine Equiv->ID_Sulf

Figure 1: Strategic decision tree for spectroscopic differentiation of N-functionalized piperidines.

Nuclear Magnetic Resonance (NMR) Comparison

The most diagnostic feature in NMR is the presence of rotamers in carboxamides versus the magnetic equivalence in sulfonamides.

Proton ( H) NMR Signatures

In N-acyl piperidines, the restricted rotation around the amide bond renders the equatorial and axial protons at the


-positions (C2 and C6) chemically nonequivalent, often splitting them into two distinct multiplets or broad humps. In N-sulfonyl piperidines, the symmetry is usually retained.
FeatureN-Carboxamide Piperidine (

)
N-Sulfonamide Piperidine (

)
Mechanism

-Protons (

)
3.30 – 3.80 ppm 2.80 – 3.20 ppm Amides are more deshielded due to anisotropy; Sulfonamides are shielded relative to amides.
Signal Shape Broad or Split (Dual Peaks) Sharp / Equivalent Partial

double bond causes slow exchange (rotamers) in amides.[2]
Temperature Effect Coalescence at high T (

C)
Minimal change (sharpening only)Heating overcomes the rotational barrier in amides.

-Protons (

)
1.50 – 1.70 ppm (often complex)1.40 – 1.60 ppmLess affected by the N-substituent.
Carbon ( C) NMR Signatures

Carbon NMR is definitive for detecting the carbonyl and confirming rotameric populations.

Carbon TypeN-Carboxamide (

ppm)
N-Sulfonamide (

ppm)
Notes
Carbonyl (

)
168 – 172 Absent The "smoking gun" signal.

-Carbons (

)
Two signals (e.g., 42 & 48) One signal (~46) Rotamers split the amide

-carbons by ~4-6 ppm.

-Carbons (

)
~25 – 26 (often split)~25 (single peak)

Expert Insight: When analyzing N-acyl piperidines in


 at 25°C, do not mistake the split 

-proton signals for impurities. Run a variable temperature (VT) experiment at 80°C; if the signals coalesce into a singlet, it is a rotameric amide [1, 2].

Infrared (IR) Spectroscopy[3]

IR provides the quickest "Yes/No" confirmation of the functional group.

  • Carboxamides: Dominated by the Amide I band (C=O stretch). This is usually the strongest band in the spectrum.

  • Sulfonamides: Characterized by two intense bands corresponding to the asymmetric and symmetric

    
     stretches.
    
Vibration ModeCarboxamide (

)
Sulfonamide (

)
Intensity

Stretch
1620 – 1690 AbsentStrong / Broad

Asymmetric
Absent1330 – 1370 Strong

Symmetric
Absent1150 – 1180 Strong

Stretch
Absent900 – 960Medium

Mass Spectrometry (MS) Fragmentation[4][5]

Fragmentation pathways under Electron Ionization (EI) or ESI-MS/MS differ fundamentally due to the stability of the generated ions.

Fragmentation Pathways Diagram

MS_Fragmentation Amide N-Acyl Piperidine [M+H]⁺ Ketene Loss of Ketene (Neutral Loss) Amide->Ketene McLafferty AlphaCleav α-Cleavage (Loss of R) Amide->AlphaCleav Sulf N-Sulfonyl Piperidine [M+H]⁺ SO2Loss Loss of SO₂ (M - 64 Da) Sulf->SO2Loss Characteristic SNCleav S-N Bond Cleavage (Sulfonyl Cation) Sulf->SNCleav Rearrange O-Transfer (Ar-O-SN Rearrangement) Sulf->Rearrange Aryl Sulfonamides AmineIon Piperidine Ion (m/z 84) Ketene->AmineIon

Figure 2: Comparative fragmentation pathways. Note the diagnostic


 loss for sulfonamides.
Key Diagnostic Ions
  • Sulfonamides:

    • [M - 64] : Loss of

      
      . This is highly specific.
      
    • [ArSO2]+ : Sulfonyl cation (e.g., m/z 155 for tosyl).

    • [M - SO2 - R] : Formation of the amine radical cation is common in EI [3].

  • Carboxamides:

    • McLafferty Rearrangement: If the acyl chain has

      
      -hydrogens, look for the loss of an alkene.
      
    • 
      -Cleavage:  Loss of the alkyl group attached to the carbonyl.
      
    • m/z 84: Characteristic piperidine ring fragment (

      
      ).
      

Experimental Protocols

Protocol A: NMR Characterization for Rotamer Resolution

Objective: To confirm amide rotamers vs. sulfonamide equivalence.

  • Sample Prep: Dissolve ~5-10 mg of derivative in 0.6 mL DMSO-

    
     (preferred over 
    
    
    
    for higher boiling point capability).
  • Acquisition (RT): Acquire standard

    
    H NMR (16 scans) at 298 K.
    
  • Analysis: Check

    
    -proton region (2.8 - 3.8 ppm).
    
    • If sharp singlet/triplet: Likely Sulfonamide.

    • If broad/split: Proceed to Step 4.

  • Variable Temperature (VT): Heat probe to 353 K (80°C). Allow 10 min equilibration.

  • Acquisition (High T): Re-acquire

    
    H NMR.
    
    • Result: If peaks coalesce into a sharp average signal, Carboxamide is confirmed.

Protocol B: MS Screening for Loss

Objective: Rapid identification of sulfonamide moiety.

  • Method: ESI-MS (Positive Mode).[2]

  • CID Settings: Apply collision energy ramp (10 - 40 eV).

  • Data Analysis:

    • Extract ion chromatogram for Parent Ion

      
      .
      
    • Look for Daughter Ion at

      
      .
      
    • Validation: If the 64 Da loss is the base peak or significant secondary peak, Sulfonamide is confirmed.

References

  • Rotamers in N-Acyl Piperidines: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (2016).[2] National Institutes of Health (NIH). [Link]

  • NMR Chemical Shifts (General): NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.[3][4] [Link]

  • Sulfonamide Fragmentation: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • IR Spectroscopy of Amides vs Sulfonamides: Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. [Link]

Sources

Assessing metabolic stability of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide in microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Metabolic Stability Profiling of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Executive Summary This guide provides a technical framework for assessing the metabolic stability of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide (CAS: 152627-26-4) in liver microsomes. Designed for medicinal chemists and DMPK scientists, this document moves beyond generic protocols to address the specific metabolic liabilities of the piperidine-sulfonamide pharmacophore .

While the sulfonamide core offers chemical stability, the piperidine ring presents a significant metabolic "soft spot" for Cytochrome P450 (CYP) enzymes. This guide compares the microsomal stability assay against alternative systems (hepatocytes) and benchmarks performance against industry-standard reference compounds to ensure data validity.

Part 1: Structural Analysis & Metabolic Liabilities

Before initiating wet-lab work, it is critical to understand where this molecule is likely to fail. The structure comprises a chlorobenzene ring connected via a sulfonamide linker to a piperidine ring.

Structural ComponentMetabolic Liability (Phase I - Microsomes)Risk Level
Piperidine Ring High. Subject to N-oxidation (FMO/CYP) and

-carbon hydroxylation (CYP mediated), often leading to ring opening or lactam formation.
🔴 Critical
Sulfonamide Linker Low. Generally stable to oxidative metabolism. Hydrolysis is rare in microsomes but possible in harsh acidic conditions.🟢 Stable
Chlorobenzene Low/Medium. The Chlorine atom at the para position blocks the primary site of aromatic hydroxylation, significantly improving stability compared to a non-substituted phenyl ring.🟡 Moderate

Scientific Insight: The presence of the para-chloro substituent forces metabolic pressure onto the piperidine ring. Therefore, your LC-MS/MS optimization must focus on detecting +16 Da (Hydroxylation/N-oxide) and -2 Da (Dehydrogenation) metabolites on the aliphatic heterocycle.

Part 2: Comparative Methodology

Why use Microsomes (RLM/HLM) over Hepatocytes or S9 fractions for this specific molecule?

System Comparison: Microsomes vs. Alternatives
FeatureLiver Microsomes (Recommended) Cryopreserved Hepatocytes S9 Fraction
Enzyme Content Enriched CYP450 & FMO (Phase I).Full complement (Phase I & II).Mix of Cytosolic & Microsomal.
Relevance to Topic High. The piperidine ring is primarily cleared via oxidative Phase I pathways.Medium. Necessary only if Phase II conjugation (Glucuronidation) is suspected on the secondary amine.Low. Lower sensitivity; typically used for genotoxicity or qualitative metabolite ID.
Throughput High.[1] Rapid screening.Low/Medium.[2] More expensive.Medium.
Cost $

$

Verdict: For 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide, Liver Microsomes are the optimal starting point. The molecule lacks obvious sites for direct glucuronidation (unless N-glucuronidation occurs, which is sterically less favorable than oxidation).

Performance Benchmarking (Reference Standards)

To validate your assay, you must run the test compound alongside controls with known clearance values.

  • High Clearance Control: Verapamil or Propranolol .

    • Expectation: Rapid depletion (

      
       min in Rat Liver Microsomes).
      
    • Purpose: Confirms the microsomes are active.

  • Low Clearance Control: Warfarin or Tolbutamide .

    • Expectation: Minimal depletion (

      
       min).
      
    • Purpose: Confirms that the system doesn't generate false positives due to chemical instability.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to ensure linear kinetics, preventing enzyme saturation which leads to artificially low clearance values.

Reagents:

  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or solid NADPH.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Carbamazepine).

Workflow Diagram:

AssayWorkflow Stock Compound Stock (10 mM in DMSO) Dilution Working Solution (2 µM in Buffer) Stock->Dilution Dilute PreInc Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Dilution->PreInc Mix Start Initiation (Add NADPH) PreInc->Start Sampling Sampling Points (0, 5, 15, 30, 45 min) Start->Sampling Time Course Quench Quench (Add ACN + IS) Sampling->Quench Stop Rxn Analysis LC-MS/MS Analysis Quench->Analysis Centrifuge

Figure 1: Step-by-step workflow for microsomal stability assessment ensuring kinetic linearity.

Detailed Steps:

  • Preparation:

    • Dilute test compound to 1 µM final concentration in Phosphate Buffer (100 mM, pH 7.4). Note: Do not exceed 1 µM to avoid saturating CYP enzymes (Michaelis-Menten limitation).

    • Final Microsomal Protein concentration: 0.5 mg/mL .[2]

    • Final DMSO concentration: < 0.1% .[2]

  • Incubation:

    • Pre-warm microsomes and compound mixture at 37°C for 5 minutes.

    • Start Reaction: Add NADPH (1 mM final).[3]

    • Negative Control: Incubate a parallel set without NADPH to rule out chemical instability (hydrolysis).

  • Sampling:

    • Remove aliquots (e.g., 50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to quench.

  • Processing:

    • Vortex for 10 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Part 4: Data Analysis & Interpretation[5][6][7][8]

The raw data (Peak Area Ratio of Analyte/Internal Standard) must be converted into Intrinsic Clearance (


).
Determine Elimination Rate Constant ( )

Plot the Natural Log (ln) of the % Remaining Compound vs. Time. The slope of this line is


.


  • Acceptance Criteria: The

    
     of the linear regression should be 
    
    
    
    . If the curve is biphasic, calculate the initial rate only.
Calculate Half-Life ( )


Calculate Intrinsic Clearance ( )

This is the most critical metric for comparison.



  • Equation for in vitro

    
    :
    
    
    
    

Interpreting the Results for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide:


(

L/min/mg)
ClassificationLikely In Vivo Outcome
< 10 Low Clearance Good metabolic stability. High bioavailability potential.[4][5]
10 - 45 Moderate Clearance Acceptable for lead compounds. Likely requires optimization.
> 45 High Clearance Rapid elimination. Poor oral bioavailability.[5][6] Requires structural modification (e.g., blocking the piperidine N or adding fluorine to the piperidine ring).

Part 5: Metabolic Pathway Prediction

Understanding the mechanism of clearance aids in structural optimization.

MetabolicPathways Parent Parent Compound (Piperidine-Sulfonamide) NOxide N-Oxidation (Piperidine N-O) Parent->NOxide FMO / CYP AlphaOH α-Carbon Hydroxylation (Unstable Intermediate) Parent->AlphaOH CYP450 RingOpen Ring Opening (Aldehyde/Acid) AlphaOH->RingOpen Dealkylation Lactam Lactam Formation (Stable Metabolite) AlphaOH->Lactam Oxidation

Figure 2: Predicted Phase I metabolic pathways. The piperidine ring is the primary site of attack.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for ADME protocols and structure-property relationships).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (The authoritative source for scaling factors and CLint calculations).

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of nitrogen-containing functional groups. Chemistry & Biodiversity, 4(9), 2031-2122. (Detailed mechanism of piperidine oxidation).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Regulatory standard for stability assays).[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown" Hazard Principle

In drug discovery, we often handle intermediates like 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide where comprehensive toxicological data is sparse.[1] As scientists, we cannot rely solely on the absence of data to assume safety. We must apply predictive toxicology based on structural motifs.[1]

This compound contains two critical pharmacophores that dictate our safety approach:

  • Sulfonamide moiety: A known structural alert for hypersensitivity and skin sensitization (e.g., Stevens-Johnson Syndrome in systemic exposure, contact dermatitis in local exposure).[1]

  • Piperidine ring: A secondary amine that confers basicity, increasing the potential for mucous membrane irritation and facilitating transdermal absorption when in solution.

Core Directive: Treat this substance as a High-Potency Sensitizer and Irritant .[1] The goal is not just to prevent acute injury, but to prevent the immunological priming that leads to lifelong chemical allergies.

Risk Assessment & Hazard Profiling

Structural MotifHazard ClassPhysiological Mechanism
Sulfonamide Group Sensitizer Haptens bind to skin proteins, triggering T-cell mediated immune responses (Type IV hypersensitivity).[1]
Piperidine Ring Corrosive/Irritant Basic nitrogen attacks lipid bilayers in mucous membranes; potential for respiratory tract inflammation.[1]
Chlorobenzene Toxic Lipophilic nature enhances dermal penetration; halogenated aromatics often require specific metabolic clearance.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] Do not deviate without a documented risk assessment.[1]

Respiratory Protection[2][3][4][5][6]
  • Solid State (Powder): Handling the dry powder poses the highest risk of inhalation sensitization.

    • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary PPE: If hood work is impossible (e.g., equipment maintenance), use a P100/N95 particulate respirator .[1] Surgical masks provide zero protection against chemical dust.[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Reasoning: Safety glasses with side shields are insufficient for fine powders that can drift around lenses or basic solutions that can splash.[1] The piperidine moiety is basic; eye contact can cause rapid corneal damage.

Dermal Protection (Glove Logic)
  • Critical Insight: The solid powder does not permeate gloves instantly. However, once dissolved in organic solvents (DCM, DMF, DMSO), the solvent dictates the breakthrough time, carrying the solute through the glove material.

State of MatterSolvent ContextRecommended Glove SystemRationale
Solid (Powder) N/ANitrile (min 5 mil / 0.12mm) Provides excellent physical barrier against dust; easy to visualize contamination (white powder on blue glove).[1]
Solution Methanol/EthanolDouble Nitrile Standard nitrile offers good resistance to alcohols.[1] Double gloving allows outer glove removal upon contamination.[1]
Solution DCM / ChloroformPVA or Silver Shield® (Laminate) Nitrile degrades in <2 mins in chlorinated solvents.[1] You must use laminate gloves or PVA liners.[1]
Solution DMF / DMSOButyl Rubber or Double Nitrile These polar aprotic solvents permeate nitrile slowly but facilitate rapid skin absorption of the dissolved drug. Change gloves every 15 mins.[1]

Visualizing the Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you select the correct barrier based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling CAS 152627-26-4 State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Hood Engineering: Fume Hood Required Solid->Hood SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Chlorinated (DCM, CHCl3) SolventCheck->Halogenated Polar Polar Aprotic (DMF, DMSO) SolventCheck->Polar Alcohol Alcohols (MeOH, EtOH) SolventCheck->Alcohol GloveSolid Gloves: Single Nitrile (5 mil) Hood->GloveSolid GloveLam Gloves: Silver Shield / Laminate Halogenated->GloveLam GloveDouble Gloves: Double Nitrile (Change 15m) Polar->GloveDouble Alcohol->GloveDouble

Caption: Decision logic for selecting glove material based on solvent carrier compatibility.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Static Control: Sulfonamide powders can be electrostatically charged.[1] Use an ionizing fan or anti-static gun in the weigh station to prevent "fly-away" powder.

  • Double-Containment: Transport the bottle to the balance in a secondary container (e.g., a plastic tub) to catch any potential breakage or spill.[1]

Phase 2: Weighing & Transfer[1]
  • Don PPE: Lab coat (buttoned), Goggles, Nitrile Gloves.[1]

  • Open Container: Only open inside the fume hood.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the stock bottle.

  • Wipe Down: After closing the bottle, wipe the exterior with a Kimwipe dampened with methanol to remove invisible dust residues. Dispose of the Kimwipe as hazardous solid waste.

Phase 3: Decontamination & Disposal[1]
  • Spill Response:

    • Powder: Do not sweep (creates dust).[1][2] Cover with wet paper towels (water/detergent), then wipe up.[1]

    • Solution: Use a solvent-absorbent pad.[1]

  • Waste Streams:

    • Solid Waste: Contaminated gloves, spatulas, and weigh boats go into "Hazardous Solid Waste" (Incineration).[1]

    • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]

    • Note: Do not dispose of down the drain. The sulfonamide group is environmentally persistent and antibiotic-active.

Emergency Procedures

  • Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use ethanol/solvents to wash skin; this enhances absorption.[1]

  • Eye Contact: Flush at eyewash station for 15 minutes .[1] Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary for CAS 152627-26-4. National Library of Medicine. Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.